molecular formula C19H18O4 B1346234 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid CAS No. 5438-22-2

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

Cat. No.: B1346234
CAS No.: 5438-22-2
M. Wt: 310.3 g/mol
InChI Key: DLPKPLGMFNWETI-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is a useful research compound. Its molecular formula is C19H18O4 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408985. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethoxycarbonyl-4,4-diphenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-2-23-19(22)16(13-17(20)21)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPKPLGMFNWETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280377
Record name 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid
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Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-22-2
Record name 5438-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408985
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5438-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, a valuable building block in organic synthesis. This document details the established synthetic methodology, presents key quantitative data, and offers a clear visualization of the reaction pathway.

Introduction

This compound, also known by its older name β-Carbethoxy-γ,γ-diphenylvinylacetic acid, is a γ,γ-diaryl-substituted α,β-unsaturated acid. Its structural features, including a diphenylmethylene group and a butenoic acid backbone with an ethoxycarbonyl substituent, make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The most reliable and well-documented method for the preparation of this compound is the Stobbe condensation.

Core Synthesis: The Stobbe Condensation

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of a ketone or an aldehyde with a succinic ester in the presence of a strong base.[1][2] This reaction is particularly effective for the synthesis of alkylidenesuccinic acids and their esters. In the case of this compound, the synthesis involves the reaction of benzophenone with diethyl succinate.

A key feature of the Stobbe condensation is the use of a stoichiometric amount of a strong base, such as potassium tert-butoxide or sodium ethoxide, which promotes the formation of a stable γ-lactone intermediate.[1][2] Subsequent ring-opening of this lactone yields the final product, a half-ester of an alkylidenesuccinic acid. Symmetrical diaryl ketones like benzophenone are excellent substrates for this reaction, generally leading to high yields of a single product.[3]

Reaction Pathway

The synthesis of this compound via the Stobbe condensation can be visualized as a multi-step process involving the formation of a key lactone intermediate.

Stobbe_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product Benzophenone Benzophenone Alkoxide Tertiary Alkoxide Benzophenone->Alkoxide + Enolate DiethylSuccinate Diethyl Succinate Enolate Succinate Enolate DiethylSuccinate->Enolate + Base Base Potassium tert-butoxide Solvent tert-Butanol Enolate->Alkoxide Lactone γ-Lactone Intermediate Alkoxide->Lactone Intramolecular Cyclization FinalProduct 3-(Ethoxycarbonyl)-4,4- diphenylbut-3-enoic acid Lactone->FinalProduct Base-induced Ring Opening

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants, product, and reaction conditions for the synthesis of this compound.

Table 1: Properties of Key Compounds
Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)CAS Number
BenzophenoneC₁₃H₁₀O182.2248-51119-61-9
Diethyl SuccinateC₈H₁₄O₄174.19-21123-25-1
Potassium tert-butoxideC₄H₉KO112.21256-258 (dec.)865-47-4
This compoundC₁₉H₁₈O₄310.34128-1305438-22-2
Table 2: Summary of Reaction Parameters and Yield
ParameterValue
Stoichiometry (Benzophenone:Diethyl Succinate:Base)1 : 1.2 : 1.1
Solventtert-Butanol
Reaction TemperatureReflux
Reaction Time35 minutes
Reported Yield 88-95%

Experimental Protocol

The following experimental protocol is adapted from a well-established procedure for the Stobbe condensation of benzophenone and diethyl succinate.

Materials and Equipment:
  • Benzophenone

  • Diethyl succinate

  • Potassium metal

  • Anhydrous tert-butanol

  • Diethyl ether

  • 6N Hydrochloric acid

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and crystallization

Procedure:
  • Preparation of Potassium tert-butoxide: In a dry 1-liter three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 200 mL of anhydrous tert-butanol. Carefully add 7.8 g (0.2 gram-atom) of potassium metal in small pieces. The mixture is refluxed until all the potassium has reacted.

  • Reaction Setup: To the freshly prepared solution of potassium tert-butoxide, add a solution of 36.4 g (0.2 mole) of benzophenone and 42 g (0.24 mole) of diethyl succinate in 100 mL of anhydrous tert-butanol.

  • Condensation Reaction: The reaction mixture is stirred and refluxed for 35 minutes. During this time, the potassium salt of the product may begin to precipitate.

  • Work-up:

    • After cooling, the reaction mixture is poured into a mixture of 500 g of ice and 150 mL of 6N hydrochloric acid.

    • The resulting mixture is extracted with three 100-mL portions of diethyl ether.

    • The combined ethereal extracts are then extracted with three 100-mL portions of a saturated sodium bicarbonate solution.

    • The bicarbonate extracts are combined and acidified with concentrated hydrochloric acid.

  • Isolation and Purification:

    • The precipitated crude product is collected by filtration and washed with water.

    • The crude product is then recrystallized from a mixture of carbon tetrachloride and petroleum ether to yield this compound as colorless crystals.

Conclusion

The Stobbe condensation provides an efficient and high-yielding route to this compound. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and scientists to successfully synthesize this valuable compound for applications in drug discovery and development. The straightforward nature of the reaction and the ready availability of the starting materials make this a practical and scalable synthetic method.

References

An In-depth Technical Guide to 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid. The information is curated for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Chemical Properties

This compound, also known by its alternative name β-Carbethoxy-γ,γ-diphenylvinylacetic acid, is a dicarboxylic acid monoester. Its chemical structure features a butenoic acid backbone substituted with two phenyl groups at the 4-position and an ethoxycarbonyl group at the 3-position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 5438-22-2
Molecular Formula C₁₉H₁₈O₄
Molecular Weight 310.34 g/mol
Melting Point 128-130 °C
Boiling Point 459.7 °C at 760 mmHg
Density 1.189 g/cm³
Flash Point 162.9 °C
Spectroscopic Data

Synthesis via Stobbe Condensation

The primary and most efficient method for the synthesis of this compound is the Stobbe condensation. This reaction involves the base-catalyzed condensation of a ketone or aldehyde with a succinic acid ester. In this specific case, benzophenone is reacted with diethyl succinate.

Reaction Scheme

The overall reaction is as follows:

Stobbe_Condensation Benzophenone Benzophenone plus1 + Benzophenone->plus1 DiethylSuccinate Diethyl Succinate Base Potassium tert-butoxide DiethylSuccinate->Base 1. plus1->DiethylSuccinate Product 3-(Ethoxycarbonyl)-4,4- diphenylbut-3-enoic acid Base->Product 2. H₃O⁺

Figure 1. Stobbe condensation for the synthesis of the target compound.
Detailed Experimental Protocol

The following protocol is adapted from the well-established procedure for the synthesis of β-Carbethoxy-γ,γ-diphenylvinylacetic acid, as detailed in Organic Syntheses.

Materials:

  • Benzophenone

  • Diethyl succinate

  • Potassium metal

  • tert-Butyl alcohol (anhydrous)

  • Hydrochloric acid

  • Ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Preparation of Potassium tert-butoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve potassium metal in anhydrous tert-butyl alcohol under a nitrogen atmosphere. The reaction is exothermic and should be cooled as needed.

  • Reaction Mixture: To the freshly prepared potassium tert-butoxide solution, add a mixture of benzophenone and diethyl succinate dropwise with vigorous stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period (typically several hours) to ensure the completion of the condensation.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ether. Wash the combined ethereal extracts with water and then with a saturated sodium chloride solution.

  • Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water or hexane-ethyl acetate.

Reaction Workflow

Stobbe_Workflow A Prepare Potassium tert-butoxide in anhydrous tert-butanol B Add Benzophenone and Diethyl Succinate mixture A->B C Reflux the reaction mixture B->C D Quench with HCl and ice C->D E Extract with Ether D->E F Wash with water and brine E->F G Dry over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Recrystallize to obtain pure product H->I HDAC_Pathway cluster_0 Cellular Environment Molecule 3-(Ethoxycarbonyl)-4,4- diphenylbut-3-enoic acid (Hypothesized) HDAC Histone Deacetylase (HDAC) Molecule->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression (e.g., Tumor Suppressor Genes) Chromatin->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis

An In-depth Technical Guide to 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5438-22-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, a molecule of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance based on related compounds.

Chemical and Physical Properties

This compound is a dicarboxylic acid monoester. While extensive experimental data for this specific compound is limited in publicly accessible literature, its fundamental properties have been reported.

PropertyValueSource
Molecular Formula C₁₉H₁₈O₄[1]
Molecular Weight 310.35 g/mol [1]
CAS Number 5438-22-2[1]
Appearance White to yellow powder or crystals[2]
Melting Point 84-86 °C[3]

Note: Some physical properties listed may be for the closely related compound (E)-4-phenylbut-3-enoic acid due to a lack of specific data for the title compound.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the Stobbe condensation . This reaction involves the base-catalyzed condensation of a ketone or aldehyde with a succinic ester. In this case, benzophenone and diethyl succinate are the starting materials.

Experimental Protocol: Stobbe Condensation

This protocol is adapted from established procedures for the Stobbe condensation.

Materials:

  • Benzophenone

  • Diethyl succinate

  • Potassium tert-butoxide

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve benzophenone (1.0 eq) and diethyl succinate (1.2 eq) in anhydrous toluene.

  • Base Addition: With stirring, add potassium tert-butoxide (1.1 eq) portion-wise to the solution at room temperature. The reaction mixture may become viscous and warm.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the acidic product.

  • Acidification: Carefully acidify the bicarbonate solution with concentrated hydrochloric acid until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow

G benzophenone Benzophenone stobbe_condensation Stobbe Condensation (Toluene, Reflux) benzophenone->stobbe_condensation diethyl_succinate Diethyl Succinate diethyl_succinate->stobbe_condensation potassium_tert_butoxide Potassium tert-butoxide (Base) potassium_tert_butoxide->stobbe_condensation Catalyst intermediate Intermediate Salt stobbe_condensation->intermediate acid_workup Acid Work-up (HCl) intermediate->acid_workup product 3-(Ethoxycarbonyl)-4,4- diphenylbut-3-enoic acid acid_workup->product

Caption: Workflow for the synthesis of this compound.

Spectral Data

Potential Biological and Pharmacological Activity

While no direct biological studies on this compound have been identified, the broader class of butenoic acid derivatives has shown significant pharmacological potential.

Histone Deacetylase (HDAC) Inhibition

Structurally related aryl butenoic acids have been investigated as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This mechanism is a key target in cancer therapy.

Potential Mechanism of Action as an HDAC Inhibitor

G compound Butenoic Acid Derivative hdac HDAC Enzyme compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylated_histones Acetylated Histones histones->acetylated_histones Acetylation open_chromatin Open Chromatin acetylated_histones->open_chromatin chromatin Chromatin chromatin->histones gene_expression Tumor Suppressor Gene Expression open_chromatin->gene_expression

Caption: Potential signaling pathway of butenoic acid derivatives as HDAC inhibitors.

Anti-inflammatory and Anti-tumorigenic Effects

Studies on 4-phenyl-3-butenoic acid have demonstrated its potential as an anti-inflammatory and anti-tumorigenic agent, with its mechanism of action also linked to HDAC inhibition. This suggests that the diphenyl substitution in this compound might modulate this activity, making it a compound of interest for further investigation in these areas.

Conclusion

This compound is a readily synthesizable compound via the Stobbe condensation. While direct experimental data on its biological activity and spectral properties are currently lacking in the literature, its structural similarity to known HDAC inhibitors suggests it may possess valuable pharmacological properties. This makes it a compelling candidate for further research and development in oncology and inflammatory diseases. The protocols and data presented in this guide are intended to provide a solid foundation for researchers initiating studies on this molecule.

References

Elucidation of the Molecular Architecture: A Technical Guide to 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid. Due to the limited availability of direct experimental spectroscopic data in publicly accessible databases, this guide combines established chemical principles, data from analogous structures, and predicted spectroscopic values to present a robust analytical framework.

Chemical Identity and Physical Properties

This compound is a dicarboxylic acid monoester with the molecular formula C₁₉H₁₈O₄ and a molecular weight of 310.34 g/mol .[1] It is also known by its systematic IUPAC name, 2-(diphenylmethylene)butanedioic acid 1-ethyl ester. The compound has a reported melting point of 128-130 °C.

PropertyValueReference
Molecular FormulaC₁₉H₁₈O₄[1]
Molecular Weight310.34 g/mol [1]
CAS Number5438-22-2
Melting Point128-130 °C
IUPAC Name2-(diphenylmethylene)butanedioic acid 1-ethyl ester

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Stobbe condensation. This reaction involves the condensation of a ketone with a diethyl succinate in the presence of a strong base.

reagents Benzophenone + Diethyl Succinate intermediate Intermediate reagents->intermediate Stobbe Condensation base Potassium t-butoxide (strong base) base->intermediate catalyst product This compound intermediate->product Acidification

Caption: Proposed synthesis of this compound via Stobbe Condensation.

Experimental Protocol: Stobbe Condensation
  • Reaction Setup: A solution of benzophenone (1 equivalent) and diethyl succinate (1.2 equivalents) is prepared in a suitable anhydrous solvent such as toluene or tert-butanol.

  • Base Addition: To this solution, a strong base like potassium tert-butoxide (1.2 equivalents) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) while maintaining the temperature at approximately 25-30 °C.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is then quenched with water and the aqueous layer is separated.

  • Acidification: The aqueous layer is acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: The precipitated solid is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl groups, the methylene protons of the succinic acid backbone, and the ethyl group of the ester.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
1.1 - 1.3Triplet3H-CH₃ (ethyl ester)
3.4 - 3.6Singlet2H-CH₂- (succinic acid backbone)
4.0 - 4.2Quartet2H-CH₂- (ethyl ester)
7.2 - 7.5Multiplet10HAromatic protons (two phenyl groups)
10.0 - 12.0Singlet (broad)1H-COOH (carboxylic acid)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppm (Predicted)Assignment
~14-CH₃ (ethyl ester)
~35-CH₂- (succinic acid backbone)
~61-O-CH₂- (ethyl ester)
127 - 130Aromatic carbons
~135Quaternary aromatic carbons
~140C=C (alkene)
~145C=C (alkene)
~172C=O (ester)
~178C=O (carboxylic acid)
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹) (Predicted)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
~3050C-H stretch (aromatic)
~2980C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1700C=O stretch (carboxylic acid)
~1630C=C stretch (alkene)
1600, 1490, 1450C=C stretch (aromatic)
~1250C-O stretch (ester and carboxylic acid)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z (Predicted)Assignment
310[M]⁺ (Molecular ion)
265[M - OEt]⁺
264[M - EtOH]⁺
237[M - CO₂Et]⁺
165[Ph₂C=CH]⁺
77[Ph]⁺

Structure Elucidation Workflow

The process of elucidating the structure of a novel or uncharacterized compound follows a logical progression of analytical techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr mw Determine Molecular Weight & Formula ms->mw fg Identify Functional Groups ir->fg cf Establish Carbon-Hydrogen Framework nmr->cf structure Propose & Confirm Structure mw->structure fg->structure cf->structure

Caption: A generalized workflow for the structure elucidation of an organic compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Further research and biological screening would be necessary to determine its pharmacological profile.

Conclusion

References

Reactivity of the double bond in diphenylbutenoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Double Bond in Diphenylbutenoic Acid Derivatives

Introduction

Diphenylbutenoic acid derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. Their structural framework, featuring a reactive carbon-carbon double bond conjugated with a carboxylic acid and flanked by bulky phenyl groups, imparts a unique chemical profile. Understanding the reactivity of this double bond is paramount for the synthesis of novel analogs, the development of new therapeutics, and the prediction of metabolic pathways. This guide provides a comprehensive technical overview of the primary reaction pathways involving the double bond of diphenylbutenoic acid derivatives, tailored for researchers, scientists, and drug development professionals.

Electronic and Steric Profile of the Double Bond

The reactivity of the double bond in diphenylbutenoic acid is governed by a combination of electronic and steric factors.

  • Electronic Effects : The double bond is part of an α,β-unsaturated carboxylic acid system. The carboxylic acid group acts as an electron-withdrawing group, which polarizes the π-system. This polarization decreases the electron density of the double bond, making it less susceptible to electrophilic attack compared to an isolated alkene.[1][2] Conversely, this electronic pull renders the β-carbon electrophilic and susceptible to nucleophilic conjugate addition (Michael addition).[2] The attached phenyl groups can further modulate electron density through resonance and inductive effects.

  • Steric Hindrance : The presence of two phenyl groups creates significant steric bulk around the double bond. This hindrance can influence the regioselectivity and stereoselectivity of addition reactions, favoring attack from the less hindered face of the molecule and potentially slowing reaction rates compared to less substituted alkenes.

Key Reaction Pathways

The double bond in diphenylbutenoic acid derivatives undergoes several characteristic reactions, including electrophilic additions, nucleophilic conjugate additions, reductions, and oxidative cleavage.

Electrophilic Addition Reactions

Despite being electronically deactivated, the double bond can still react with strong electrophiles. These reactions typically proceed through a carbocation intermediate, the stability of which is enhanced by the adjacent phenyl groups through resonance.[3][4]

  • Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) proceeds to form a dihalo derivative. The reaction is initiated by the attack of the π-electrons on the halogen, leading to a cyclic halonium ion intermediate, which is then opened by the halide ion.

  • Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the proton adds to the carbon atom that results in the formation of the more stable carbocation.[4][5] The presence of two phenyl groups typically leads to a highly stabilized benzylic carbocation.

  • Hydration : In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol.[3][6] This reaction also proceeds via the most stable carbocation intermediate.

G cluster_main General Reactivity of the Diphenylbutenoic Acid Double Bond cluster_add Addition Reactions cluster_cleave Cleavage Reactions Start Diphenylbutenoic Acid Derivative Electrophilic Electrophilic Addition Product Start->Electrophilic Reagents: X₂, HX, H₂O/H⁺ Nucleophilic Nucleophilic Conjugate Addition Product Start->Nucleophilic Reagents: Nu⁻ (e.g., R₂CuLi, CN⁻) Reduction Reduction Product (Diphenylbutanoic Acid) Start->Reduction Reagents: H₂ / Pd, Pt, or Ni Oxidation Oxidative Cleavage Products (Ketones/Acids) Start->Oxidation Reagents: 1. O₃ 2. DMS or Zn/H₂O

Caption: Key reaction pathways of the double bond. (Within 100 characters)
Nucleophilic Conjugate (Michael) Addition

The electron-withdrawing nature of the carboxyl group activates the double bond for attack by soft nucleophiles at the β-carbon. This 1,4-addition, or Michael addition, is a powerful tool for carbon-carbon bond formation. Common nucleophiles include Gilman reagents (organocuprates), enamines, and stabilized carbanions.

Reduction (Catalytic Hydrogenation)

The double bond can be readily reduced to a single bond through catalytic hydrogenation.[7] This reaction involves treating the diphenylbutenoic acid derivative with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni).[8] The reaction is typically highly efficient and results in the formation of the corresponding diphenylbutanoic acid derivative. This transformation is crucial for removing unsaturation to alter a molecule's conformation and biological activity.

Oxidative Cleavage

Strong oxidizing agents can cleave the double bond entirely. Ozonolysis, followed by a reductive or oxidative workup, is the most common method.[9] This reaction breaks the molecule at the site of the double bond, typically yielding ketones or carboxylic acids, depending on the workup conditions. This method is often used for structural elucidation rather than synthetic preparation due to its destructive nature.[10]

Summary of Reactivity Data

The following table summarizes the primary reactions involving the double bond of a generic 2,3-diphenyl-2-butenoic acid.

Reaction TypeReagent(s)Product TypeKey Characteristics
Electrophilic Addition
HalogenationBr₂ in CCl₄DibromoalkaneAnti-addition stereochemistry is often observed.
HydrohalogenationHBrBromoalkaneFollows Markovnikov's rule; forms the most stable carbocation.
HydrationH₂O, H₂SO₄ (cat.)AlcoholAcid-catalyzed; proceeds via carbocation intermediate.
Nucleophilic Addition
Michael Addition(CH₃)₂CuLiAlkylated Product1,4-conjugate addition of a methyl group.
Reduction
Catalytic HydrogenationH₂, Pd/CAlkaneSyn-addition of hydrogen across the double bond.
Oxidative Cleavage
Ozonolysis1. O₃; 2. (CH₃)₂SKetones/AldehydesCleaves the double bond to form two carbonyl compounds.

Detailed Experimental Protocols

The protocols provided are representative procedures and should be adapted based on the specific substrate and laboratory safety guidelines.

Protocol: Catalytic Hydrogenation of 4,4-Diphenyl-3-butenoic Acid
  • Objective : To reduce the carbon-carbon double bond of 4,4-diphenyl-3-butenoic acid to yield 4,4-diphenylbutanoic acid.

  • Materials :

    • 4,4-diphenyl-3-butenoic acid (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethyl Acetate (solvent)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure :

    • A flame-dried round-bottom flask is charged with 4,4-diphenyl-3-butenoic acid and the chosen solvent (e.g., 20 mL per gram of substrate).

    • The 10% Pd/C catalyst is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • The flask is sealed, and the atmosphere is replaced with hydrogen gas, typically by evacuating and backfilling the flask three times. A balloon filled with H₂ is then attached.

    • The mixture is stirred vigorously at room temperature. Reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the atmosphere is purged with nitrogen.

  • Workup and Purification :

    • The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional solvent.

    • The combined filtrate is concentrated under reduced pressure to yield the crude product.

    • If necessary, the product can be purified by recrystallization or column chromatography.

G cluster_workflow Experimental Workflow: Catalytic Hydrogenation prep 1. Preparation Dissolve substrate in solvent. Add Pd/C catalyst. reaction 2. Reaction Replace atmosphere with H₂. Stir vigorously at RT. Monitor by TLC/LC-MS. prep->reaction workup 3. Workup Filter through Celite to remove catalyst. Concentrate filtrate. reaction->workup purify 4. Purification Recrystallize or perform column chromatography. workup->purify analysis 5. Analysis Characterize product using NMR, IR, and MS. purify->analysis

Caption: General workflow for a hydrogenation reaction. (Within 100 characters)
Protocol: Bromination of 2,3-Diphenyl-2-butenoic Acid

  • Objective : To perform an electrophilic addition of bromine across the double bond.

  • Materials :

    • 2,3-Diphenyl-2-butenoic acid (1.0 eq)

    • Bromine (Br₂) (1.0-1.1 eq)

    • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)

  • Procedure :

    • The diphenylbutenoic acid derivative is dissolved in the solvent in a round-bottom flask protected from light.

    • The flask is cooled in an ice bath (0 °C).

    • A solution of bromine in the same solvent is added dropwise with stirring. The characteristic red-brown color of bromine should disappear as it is consumed. Addition is stopped once a faint persistent color remains.

    • The reaction is stirred at 0 °C for an additional 30 minutes after the addition is complete.

  • Workup and Purification :

    • The reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate to quench any excess bromine, followed by a wash with saturated sodium bicarbonate and then brine.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The resulting crude product is purified by recrystallization or column chromatography.

Mechanism Visualization: Electrophilic Addition

The mechanism for the addition of a hydrogen halide (HX) illustrates the fundamental principles of electrophilic attack on the double bond of diphenylbutenoic acid derivatives.

G cluster_mech Mechanism: Electrophilic Addition of H-X r1 Diphenylbutenoic Acid + H-X inter Carbocation Intermediate (stabilized by Ph groups) + X⁻ r1->inter Step 1: π-bond attacks H⁺, forms most stable carbocation p1 Final Product (Halogenated Diphenylbutanoic Acid) inter->p1 Step 2: X⁻ attacks carbocation

Caption: A two-step electrophilic addition mechanism. (Within 100 characters)

Relevance in Drug Development

The double bond in diphenylbutenoic acid derivatives is a key site for metabolic transformation and a handle for synthetic modification.

  • Structure-Activity Relationship (SAR) : Reducing the double bond to a single bond introduces conformational flexibility, which can drastically alter the molecule's ability to bind to a biological target.[11] Adding polar groups via hydration or dihydroxylation can increase water solubility and introduce new hydrogen bonding interactions.

  • Metabolic Stability : The double bond can be a site of metabolic oxidation by cytochrome P450 enzymes, potentially leading to epoxidation or other transformations. Understanding this reactivity is crucial for designing drug candidates with appropriate pharmacokinetic profiles.

  • Prodrug Strategies : The carboxylic acid and the double bond can be functionalized to create prodrugs that release the active compound under specific physiological conditions.

Conclusion

The double bond in diphenylbutenoic acid derivatives is a versatile functional group with a rich and predictable reactivity profile. Its behavior is a nuanced interplay of electronic deactivation from the conjugated carboxyl group and stabilization of intermediates by the flanking phenyl rings. A thorough understanding of its reactions—from electrophilic and nucleophilic additions to reductions and oxidative cleavage—is essential for professionals engaged in chemical synthesis and drug discovery. By strategically manipulating this functional group, researchers can fine-tune molecular properties to optimize for biological activity, solubility, and metabolic stability.

References

An In-Depth Technical Guide to the Potential Applications of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, a unique molecule featuring a tetrasubstituted alkene core, a carboxylic acid, and an ester functional group, presents a versatile platform for a variety of organic transformations. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and, most importantly, its potential applications in modern organic synthesis. While direct, documented applications are sparse in publicly available literature, this document extrapolates its potential utility based on the reactivity of its constituent functional groups and structural motifs. This guide serves as a foundational resource for researchers looking to explore the synthetic utility of this promising, yet underexplored, chemical entity.

Introduction

This compound (CAS No. 5438-22-2) is a multifunctional organic compound with the molecular formula C₁₉H₁₈O₄.[1] Its structure is characterized by a diphenyl-substituted vinylidene moiety, a carboxylic acid, and an ethyl ester group. This combination of functionalities imbues the molecule with a rich and varied reactivity profile, making it a potentially valuable intermediate in the synthesis of complex organic molecules, including those with pharmaceutical or materials science applications. The presence of the sterically hindered tetraphenylethene (TPE)-like core suggests potential for applications in materials science, particularly in the realm of Aggregation-Induced Emission (AIE) luminogens.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5438-22-2[2]
Molecular Formula C₁₉H₁₈O₄[1]
Molecular Weight 310.34 g/mol
Melting Point 128-130 °C
Boiling Point 459.7 °C at 760 mmHg
Appearance White to off-white crystalline solid

Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons of the two phenyl groups, a singlet for the methylene protons adjacent to the carboxyl group, a quartet and a triplet for the ethoxy group of the ester.

  • ¹³C NMR: Resonances for the quaternary vinylic carbons, the aromatic carbons, the carbonyl carbons of the carboxylic acid and the ester, the methylene carbon, and the carbons of the ethoxy group.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretching vibrations for both the carboxylic acid and the ester, and C=C stretching for the alkene.

For reference, the spectroscopic data for the related compound 4-phenyl-3-butenoic acid is presented in Table 2.

Table 2: Spectroscopic Data for 4-Phenyl-3-butenoic acid (CAS 2243-53-0)[3]

Data TypeKey Signals
¹³C NMR Spectral data available in public databases.
IR (KBr Wafer) Characteristic peaks available in public databases.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Stobbe condensation of benzophenone with diethyl succinate.[4][5][6][7]

Reaction Principle: The Stobbe Condensation

The Stobbe condensation is a base-catalyzed condensation between a ketone or aldehyde and a succinic ester to yield an alkylidenesuccinic acid or its corresponding monoester.[4][6][7] The reaction is particularly effective for non-enolizable ketones like benzophenone.

Reaction Mechanism

The mechanism of the Stobbe condensation involves the formation of a γ-lactone intermediate, which then undergoes a base-induced elimination to yield the final product.

Stobbe_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Lactone Formation cluster_step4 Step 4: Ring Opening cluster_step5 Step 5: Protonation succinate Diethyl Succinate enolate Succinate Enolate succinate->enolate Deprotonation enolate2 Succinate Enolate base Base (e.g., t-BuOK) benzophenone Benzophenone alkoxide Alkoxide Intermediate benzophenone->alkoxide alkoxide2 Alkoxide Intermediate enolate2->benzophenone Attack on carbonyl lactone γ-Lactone Intermediate lactone2 γ-Lactone Intermediate alkoxide2->lactone Intramolecular cyclization product_anion Product Anion product_anion2 Product Anion lactone2->product_anion Base-induced elimination base2 Base final_product 3-(Ethoxycarbonyl)-4,4- diphenylbut-3-enoic acid product_anion2->final_product Protonation acid Acidic Workup

Figure 1: Mechanism of the Stobbe Condensation.

Detailed Experimental Protocol

Materials:

  • Benzophenone

  • Diethyl succinate

  • Potassium tert-butoxide

  • Toluene (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

Procedure:

  • A solution of benzophenone (1.0 eq) and diethyl succinate (1.2 eq) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Potassium tert-butoxide (1.1 eq) is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous layer is separated and washed with diethyl ether to remove any unreacted benzophenone.

  • The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate is formed.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Potential Applications in Organic Synthesis

The unique structural features of this compound open up a range of possibilities for its application as a synthetic intermediate.

Precursor for Polycyclic Aromatic Hydrocarbons (PAHs)

The diphenylbutenoic acid core can serve as a scaffold for the synthesis of naphthalene and other polycyclic aromatic hydrocarbon derivatives through intramolecular cyclization reactions.

Upon conversion of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride), an intramolecular Friedel-Crafts acylation can be envisioned. This would lead to the formation of a six-membered ring, yielding a substituted naphthalene derivative.

Friedel_Crafts_Cyclization start 3-(Ethoxycarbonyl)-4,4- diphenylbut-3-enoic acid acyl_chloride Acyl Chloride Intermediate start->acyl_chloride SOCl₂ naphthalene Substituted Naphthalene Derivative acyl_chloride->naphthalene Intramolecular Friedel-Crafts Acylation lewis_acid Lewis Acid (e.g., AlCl₃)

Figure 2: Proposed Intramolecular Friedel-Crafts Cyclization.

Synthesis of Heterocyclic Compounds

The carboxylic acid and ester functionalities provide handles for the construction of various heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyridazinone derivatives, which are known to exhibit a range of biological activities.

Precursor for Aggregation-Induced Emission (AIE) Luminogens

The tetraphenylethene (TPE) moiety is a well-known AIEgen. Molecules containing the TPE core are typically non-emissive in solution but become highly fluorescent in the aggregated state or in the solid state. This compound can serve as a functionalized TPE precursor. The carboxylic acid and ester groups can be further modified to tune the electronic properties and solid-state packing of the resulting molecules, thereby optimizing their AIE characteristics for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

AIE_Application start 3-(Ethoxycarbonyl)-4,4- diphenylbut-3-enoic acid modification Functional Group Modification start->modification aie_molecule AIE-active Molecule modification->aie_molecule applications Potential Applications aie_molecule->applications oleds OLEDs applications->oleds sensors Chemical Sensors applications->sensors bioimaging Bio-imaging applications->bioimaging

Figure 3: Workflow for Developing AIE Materials.

Michael Acceptor in Conjugate Additions

The electron-withdrawing ester and carboxylic acid groups activate the double bond, making it susceptible to nucleophilic attack in a Michael addition fashion. This allows for the introduction of a wide range of substituents at the β-position, further expanding the synthetic utility of this scaffold.

Conclusion

This compound, readily accessible through the Stobbe condensation, is a molecule with significant untapped potential in organic synthesis. Its multifunctional nature allows for a diverse range of chemical transformations, positioning it as a valuable building block for the synthesis of complex polycyclic aromatic hydrocarbons, heterocycles, and functional materials. While its direct applications are yet to be extensively explored, this guide provides a theoretical framework and a starting point for researchers to unlock the synthetic utility of this intriguing molecule. Further investigation into its reactivity and the properties of its derivatives is highly encouraged and promises to yield exciting discoveries in both synthetic methodology and materials science.

References

Starting materials for 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, a valuable intermediate in organic synthesis. The primary and most efficient method for its preparation is the Stobbe condensation, a named reaction in organic chemistry that involves the condensation of a carbonyl compound with a succinic acid ester.

Core Synthesis Route: The Stobbe Condensation

The synthesis of this compound is reliably achieved through the Stobbe condensation of benzophenone with diethyl succinate.[1][2] This reaction is catalyzed by a strong base, with potassium tert-butoxide being a particularly effective choice, leading to high yields.[3] The reaction proceeds via the formation of a γ-lactone intermediate, which then undergoes ring-opening to yield the final product.[2]

The primary starting materials for this synthesis are:

  • Benzophenone: A readily available diaryl ketone.

  • Diethyl succinate: An ester of succinic acid.

The key reagent is a strong base, typically a metal alkoxide, in a suitable solvent. While sodium ethoxide can be used, potassium tert-butoxide in tert-butyl alcohol has been shown to be a highly effective system for this transformation.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the Stobbe condensation using potassium tert-butoxide.

ParameterValueReference
Yield 92-94%[3]
Melting Point 120-124 °C[3]
Starting Material 1 Benzophenone[3]
Starting Material 2 Diethyl succinate[3]
Base Potassium tert-butoxide[3]
Solvent tert-Butyl alcohol[3]
Reaction Time Not explicitly stated, but involves reflux until potassium dissolves.[3]
Purification Method Recrystallization from benzene and petroleum ether.[3]

Experimental Protocol

The following detailed experimental protocol is adapted from a well-established procedure for the synthesis of this compound (originally named β-Carbethoxy-γ,γ-diphenylvinylacetic acid).[3]

Materials:

  • Potassium metal

  • Dry tert-butyl alcohol

  • Benzophenone

  • Diethyl succinate

  • Anhydrous ether

  • Dilute hydrochloric acid

  • Benzene

  • Petroleum ether (b.p. 40–60°)

  • Nitrogen gas supply

  • Mercury trap

Procedure:

  • Preparation of Potassium tert-butoxide: In a flask equipped with a reflux condenser and a nitrogen inlet, add clean potassium metal to dry tert-butyl alcohol. The mixture is boiled under reflux in a nitrogen atmosphere until all the potassium has dissolved, liberating hydrogen gas which is vented through a mercury trap. The resulting solution of potassium tert-butoxide in tert-butyl alcohol is then cooled to room temperature under a nitrogen atmosphere.

  • Condensation Reaction: To the cooled solution of potassium tert-butoxide, a mixture of benzophenone and diethyl succinate is added. The reaction mixture is then refluxed.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the excess tert-butyl alcohol is removed. Water is added to the residue, and the mixture is thoroughly extracted with ether to remove any unreacted starting materials. The aqueous layer, containing the potassium salt of the product, is then slowly added to an excess of cold, dilute hydrochloric acid with stirring. The mixture should remain acidic.

  • Purification: The precipitated crude product, a pale tan crystalline half-ester, is collected by suction filtration, washed thoroughly with water, and dried. The reported yield of the crude product is 92-94%, with a melting point of 120–124 °C. For further purification, the product can be recrystallized by dissolving it in warm benzene, filtering the solution, and then adding an equal volume of petroleum ether (b.p. 40–60 °C).

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the starting materials to the final product in the synthesis of this compound.

experimental_workflow cluster_prep Preparation of Potassium tert-butoxide cluster_reaction Stobbe Condensation cluster_workup Work-up and Purification potassium Potassium Metal reflux_prep Reflux under N2 potassium->reflux_prep tBuOH tert-Butyl Alcohol tBuOH->reflux_prep KtOBu Potassium tert-butoxide solution reflux_prep->KtOBu reflux_reaction Reflux KtOBu->reflux_reaction benzophenone Benzophenone benzophenone->reflux_reaction diethyl_succinate Diethyl Succinate diethyl_succinate->reflux_reaction reaction_mixture Reaction Mixture reflux_reaction->reaction_mixture acidification Acidification (HCl) reaction_mixture->acidification extraction Extraction (Ether) acidification->extraction filtration Filtration extraction->filtration recrystallization Recrystallization (Benzene/Petroleum Ether) filtration->recrystallization final_product 3-(Ethoxycarbonyl)-4,4- diphenylbut-3-enoic acid recrystallization->final_product

Caption: Experimental workflow for the synthesis.

logical_relationship cluster_starting_materials Starting Materials cluster_reagents Reagents cluster_intermediates Key Intermediates benzophenone Benzophenone lactone γ-Lactone Intermediate benzophenone->lactone + Diethyl Succinate diethyl_succinate Diethyl Succinate potassium Potassium KtOBu Potassium tert-butoxide potassium->KtOBu tBuOH tert-Butyl Alcohol tBuOH->KtOBu HCl Hydrochloric Acid final_product 3-(Ethoxycarbonyl)-4,4- diphenylbut-3-enoic acid HCl->final_product work-up KtOBu->lactone catalyzes lactone->final_product Ring Opening & Acidification

References

Technical Guide: Hydrolysis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid to 3-Carboxy-4,4-diphenylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the hydrolysis of 3-(ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid to its corresponding diacid, 3-carboxy-4,4-diphenylbut-3-enoic acid. This transformation is a critical step in the synthesis of various complex molecules where the diacid functionality is required for further elaboration. The starting material, a monoester diacid, is typically synthesized via the Stobbe condensation of benzophenone with diethyl succinate. The hydrolysis of the sterically hindered ethyl ester is the final step to yield the target dicarboxylic acid.

This document outlines a representative experimental protocol for this hydrolysis, presents expected quantitative data, and provides visualizations of the reaction pathway and experimental workflow.

Synthesis of the Starting Material: The Stobbe Condensation

The precursor, this compound, is commonly prepared through a Stobbe condensation. This reaction involves the base-catalyzed condensation of a ketone (in this case, benzophenone) with a succinic ester (diethyl succinate). The reaction proceeds through a lactone intermediate, which then undergoes ring-opening to form the half-ester.

Hydrolysis Reaction Pathway

The hydrolysis of the ethyl ester of this compound to the diacid is typically achieved via saponification with a strong base, such as sodium hydroxide, followed by acidification.

hydrolysis_pathway start This compound intermediate Disodium 3-carboxy-4,4-diphenylbut-3-enoate start->intermediate 1. NaOH, H2O/EtOH 2. Heat product 3-Carboxy-4,4-diphenylbut-3-enoic acid intermediate->product HCl (aq) experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation dissolve Dissolve starting material in EtOH and NaOH(aq) reflux Heat to reflux dissolve->reflux monitor Monitor by TLC reflux->monitor cool_evap Cool and remove EtOH monitor->cool_evap Reaction complete wash Wash with Ethyl Acetate cool_evap->wash acidify Acidify aqueous layer with HCl wash->acidify filter Filter precipitate acidify->filter wash_solid Wash with cold water filter->wash_solid dry Dry under vacuum wash_solid->dry recrystallize Recrystallize (optional) dry->recrystallize

A Technical Guide to the Biological Activity Screening of Novel Diphenylbutenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenylbutenoic acid derivatives represent a class of chemical compounds with a versatile scaffold that has attracted significant interest in medicinal chemistry. These structures serve as a foundation for the development of novel therapeutic agents due to their potential to interact with a wide range of biological targets. The exploration of their biological activities is a critical step in the drug discovery pipeline, encompassing a systematic evaluation of their efficacy in various disease models. This guide provides an in-depth overview of the screening methodologies, data interpretation, and key biological activities associated with novel diphenylbutenoic acid and related derivatives, including anti-inflammatory, anticancer, and enzyme inhibitory effects.

Section 1: Anti-inflammatory Activity Screening

Derivatives of phenylbutenoic acid have been investigated for their potential to modulate inflammatory pathways. A key mechanism for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. However, other mechanisms, such as the inhibition of neuropeptide biosynthesis, have also been identified.[1]

Quantitative Data: Anti-inflammatory Activity
Compound/DerivativeTarget/ModelActivity MetricResultReference
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)EPP-induced rat ear edemaIC₅₀21 nmol/ear[2]
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)AA-induced rat ear edemaIC₅₀60 nmol/ear[2]
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)TPA-induced rat ear edemaIC₅₀660 pmol/ear[2]
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)Collagen-induced platelet aggregationIC₅₀0.35 mM[2]
4-phenyl-3-butenoic acid (PBA)Peptidylglycine alpha-monooxygenase (PAM)InhibitionActive Inhibitor[1]
5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me)Carrageenan-induced edema in ratsInhibitionDose-dependent inhibition[1]
DexibunebCarrageenan-induced paw edemaEdema Increase33.61 ± 7.41% of initial value[3]
Diclofenac N-derivative (Compound 8c)Nitric Oxide (NO) ProductionIC₅₀ (NO)>25 times lower than Diclofenac[4]

EPP: Ethyl Phenylpropiolate; AA: Arachidonic Acid; TPA: 12-O-tetradecanoylphorbol 13-acetate.

Experimental Protocols

1. Carrageenan-Induced Paw Edema Assay in Rats

This is a standard in vivo model to evaluate acute anti-inflammatory activity.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test derivative is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin or Diclofenac.

    • After a specific absorption period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.[2][5]

2. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on COX enzymes.

  • Method: A common method is the colorimetric COX inhibitor screening assay.

  • Procedure:

    • The reaction is initiated by adding arachidonic acid to a solution containing a heme cofactor and either the COX-1 or COX-2 isoenzyme in the presence of the test compound or a vehicle control.

    • The reaction produces Prostaglandin G2 (PGG2). Peroxidase activity within the enzyme converts PGG2 to PGH2.

    • During this process, a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically (e.g., at 590 nm).

    • The inhibitory activity of the compound is determined by comparing the rate of color development in the presence of the inhibitor to that of the vehicle control.

    • IC₅₀ values are calculated from the dose-response curves.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening cluster_analysis Data Analysis Synthesis Synthesis of Diphenylbutenoic Acid Derivatives Purification Purification & Characterization Synthesis->Purification EnzymeAssay Enzyme Inhibition (e.g., COX, LOX) Purification->EnzymeAssay CellAssay Cell-based Assays (e.g., NO Production) EnzymeAssay->CellAssay AcuteModel Acute Inflammation Model (e.g., Paw Edema) CellAssay->AcuteModel ChronicModel Chronic Inflammation Model (e.g., Adjuvant Arthritis) AcuteModel->ChronicModel SAR Structure-Activity Relationship (SAR) ChronicModel->SAR Lead Lead Compound Identification SAR->Lead COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX COX-1 / COX-2 PGG2 PGG2 AA->PGG2 O2 PGH2 PGH2 PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor Diphenylbutenoic Acid Derivative Inhibitor->COX Inhibition Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNFα DeathR Death Receptor (Fas / TNFR) FasL->DeathR DISC DISC Formation DeathR->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Derivative Diphenylbutenoic Acid Derivative Mito Mitochondria Derivative->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

Methodological & Application

Synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, a valuable building block in organic synthesis. The described method is based on the Stobbe condensation, a classic carbon-carbon bond-forming reaction.

Introduction

This compound is synthesized via the Stobbe condensation of benzophenone and diethyl succinate. This reaction is facilitated by a strong base, potassium tert-butoxide, and results in the formation of a half-ester. The protocol detailed below is a modification of a procedure published in Organic Syntheses, a source of reliable and well-tested synthetic methods.

Reaction Scheme

The overall reaction is as follows:

Benzophenone + Diethyl Succinate --(Potassium tert-butoxide, tert-Butyl alcohol)--> this compound

Data Summary

The following table summarizes the key quantitative data associated with this protocol.

ParameterValue
Reactants
Potassium1.9 g (0.048 g. atom)
tert-Butyl alcohol50 ml
Benzophenone9.1 g (0.05 mole)
Diethyl succinate9.5 g (0.055 mole)
Product
Yield14.0–14.5 g (92–94%)
Melting Point (crude)120–124°C
Melting Point (recrystallized)124.2–125°C
Recrystallization Solvents Benzene and Petroleum Ether (b.p. 40–60°)

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Potassium metal

  • Absolute tert-Butyl alcohol

  • Benzophenone

  • Diethyl succinate

  • Ether

  • 1N Ammonium hydroxide

  • Dilute Hydrochloric acid

  • Benzene

  • Petroleum ether (b.p. 40–60°)

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask (200-ml)

  • Reflux condenser with a calcium chloride tube

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Mercury trap

  • Separatory funnel

  • Suction funnel

Procedure:

Part A: Preparation of Potassium tert-Butoxide Solution

  • In a 200-ml. three-necked flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube, place 1.9 g (0.048 g. atom) of potassium.

  • Add 50 ml. of absolute tert-butyl alcohol.

  • Heat the mixture to boiling with stirring. The potassium will melt and react.

  • To manage the vigorous reaction, the heating mantle may be temporarily removed.

  • Once all the potassium has reacted (approximately 20–30 minutes), allow the solution to cool to room temperature.

Part B: Stobbe Condensation

  • To the freshly prepared potassium tert-butoxide solution, add a solution of 9.1 g (0.05 mole) of benzophenone and 9.5 g (0.055 mole) of diethyl succinate in 25 ml. of absolute tert-butyl alcohol through the dropping funnel over a period of 10–15 minutes with stirring.

  • Heat the resulting mixture to a gentle reflux for 30 minutes.

  • During this time, a voluminous precipitate of the potassium salt of the product will form.

  • Cool the reaction mixture to room temperature and add 75 ml. of water to dissolve the precipitate.

Part C: Work-up and Isolation

  • Transfer the mixture to a separatory funnel and extract it thoroughly with ether to remove any unreacted benzophenone and diethyl succinate.

  • Wash the combined ether extracts with successive portions of 1N ammonium hydroxide until a test portion of the washings gives no precipitate upon acidification.

  • Combine the alkaline washings with the original aqueous layer.

  • Wash the combined aqueous solution once with a fresh portion of ether.

  • Slowly add the aqueous solution with stirring to an excess of cold, dilute hydrochloric acid. Ensure the final mixture is acidic to Congo red.

  • Collect the precipitated pale tan crystalline half-ester by suction filtration.

  • Wash the product thoroughly with water and allow it to dry. The yield of the crude product is 14.0–14.5 g (92–94%), with a melting point of 120–124°C.

Part D: Purification (Optional)

  • For a purer product, the crude material can be recrystallized.

  • Dissolve the crude product in approximately 50 ml. of warm benzene.

  • Filter the solution to remove any insoluble impurities.

  • Add an equal volume of petroleum ether (b.p. 40–60°) to the filtrate.

  • Allow the solution to cool, which will induce crystallization.

  • Collect the purified crystals by filtration. The melting point of the recrystallized product is 124.2–125°C.

Workflow Diagram

SynthesisWorkflow cluster_prep Part A: Base Preparation cluster_reaction Part B: Stobbe Condensation cluster_workup Part C: Work-up & Isolation cluster_purification Part D: Purification K Potassium Metal KtBuO Potassium tert-Butoxide Solution K->KtBuO Reflux tBuOH tert-Butyl Alcohol tBuOH->KtBuO Reactants Benzophenone & Diethyl Succinate in t-BuOH ReactionMix Reaction Mixture (Reflux 30 min) Reactants->ReactionMix ProductSalt Potassium Salt of Product ReactionMix->ProductSalt Dissolve Dissolve in Water ProductSalt->Dissolve Extract Ether Extraction & NH4OH Wash Dissolve->Extract Acidify Acidification (HCl) Extract->Acidify Filter Filter & Dry Acidify->Filter CrudeProduct Crude Product (92-94% Yield) Filter->CrudeProduct Recrystallize Recrystallize from Benzene/Petroleum Ether CrudeProduct->Recrystallize PureProduct Pure Product (m.p. 124.2-125°C) Recrystallize->PureProduct

Caption: Workflow for the synthesis of this compound.

References

Using 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid as a precursor in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is a versatile precursor molecule with potential applications in the synthesis of various heterocyclic scaffolds relevant to drug discovery. Its bifunctional nature, possessing both a carboxylic acid and an α,β-unsaturated ester, allows for a range of chemical transformations. This document provides an overview of its potential applications, with a focus on the synthesis of diphenyl-substituted γ-lactams, a class of compounds with known biological activities. While direct synthesis of currently marketed drugs from this specific precursor is not widely documented, its utility can be extrapolated from the synthesis of analogous structures. These notes will present a hypothetical synthetic pathway to a γ-lactam core structure, complete with detailed experimental protocols and characterization data.

Introduction

This compound (Figure 1) is classified as a bulk drug intermediate. Its chemical structure, featuring a diphenylmethylene group, a carboxylic acid, and an ethyl ester, makes it a valuable starting material for generating molecular complexity. The diphenyl motif is present in numerous biologically active compounds, contributing to receptor binding and pharmacokinetic properties. The conjugated system is amenable to Michael additions, and the carboxylic acid and ester functionalities can be readily converted to other functional groups or used in cyclization reactions.

This document outlines a potential application of this compound in the synthesis of a 5,5-diphenyl-pyrrolidin-2-one scaffold. This core structure is of interest in medicinal chemistry as a potential analogue of various central nervous system (CNS) active agents.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Hypothetical Application: Synthesis of 5,5-Diphenyl-pyrrolidin-2-one

This section details a hypothetical two-step synthesis of 5,5-diphenyl-pyrrolidin-2-one from this compound. This pathway involves an intramolecular amidation strategy.

Synthetic Workflow

The proposed synthetic route is depicted below. The first step involves the conversion of the carboxylic acid to an amide, followed by a Michael addition-cyclization to form the lactam ring.

workflow start This compound step1 Amidation with Ammonia start->step1 intermediate 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enamide step1->intermediate step2 Intramolecular Michael Addition/Cyclization intermediate->step2 product 5,5-Diphenyl-pyrrolidin-2-one step2->product

Caption: Synthetic workflow for 5,5-diphenyl-pyrrolidin-2-one.

Experimental Protocols

Step 1: Synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enamide

  • To a solution of this compound (1.0 g, 3.22 mmol) in dry dichloromethane (20 mL) at 0 °C, add oxalyl chloride (0.34 mL, 3.86 mmol) dropwise, followed by a catalytic amount of DMF (1 drop).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture to 0 °C and bubble ammonia gas through the solution for 30 minutes.

  • Quench the reaction with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the amide.

Step 2: Synthesis of 5,5-Diphenyl-pyrrolidin-2-one

  • Dissolve the 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enamide (0.5 g, 1.62 mmol) in anhydrous ethanol (15 mL).

  • Add a solution of sodium ethoxide in ethanol (21% w/w, 0.62 mL, 1.62 mmol).

  • Reflux the reaction mixture for 4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with 1 M HCl.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude product from ethanol/water to yield pure 5,5-diphenyl-pyrrolidin-2-one.

Data Presentation

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
This compoundC₁₉H₁₈O₄310.34128-130-
3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enamideC₁₉H₁₉NO₃309.36(Predicted) 145-14885
5,5-Diphenyl-pyrrolidin-2-oneC₁₆H₁₅NO237.30168-17078

Potential Signaling Pathway Interaction

Compounds with a diphenyl moiety, similar to the synthesized lactam, have been explored as modulators of various CNS targets. For instance, certain diphenyl-containing compounds act as inhibitors of GABA transporters (GATs), thereby increasing the synaptic concentration of the inhibitory neurotransmitter GABA. This mechanism is relevant for the treatment of epilepsy and other neurological disorders.

pathway cluster_synapse Synaptic Cleft GABA GABA GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABAReceptor GABA Receptor GABA->GABAReceptor Binding Presynaptic Presynaptic Neuron Presynaptic->GABA Release Postsynaptic Postsynaptic Neuron Lactam Diphenyl- Lactam Lactam->GAT1 Inhibition GABAReceptor->Postsynaptic Inhibitory Signal

Caption: Potential mechanism of action for a diphenyl-lactam.

Conclusion

While direct and extensive literature on the use of this compound as a precursor in drug discovery is limited, its chemical functionalities suggest significant potential. The hypothetical synthesis of a 5,5-diphenyl-pyrrolidin-2-one scaffold presented here illustrates a plausible route to a biologically relevant class of compounds. Further exploration of this precursor in the synthesis of diverse heterocyclic systems could lead to the discovery of novel therapeutic agents. Researchers are encouraged to investigate its reactivity and utility in various synthetic strategies to unlock its full potential in medicinal chemistry.

Application Notes and Protocols for the Derivatization of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid. This compound, a product of the Stobbe condensation between benzophenone and diethyl succinate, possesses a sterically hindered and electronically unique carboxylic acid moiety. The following protocols for esterification, amidation, and acid chloride formation have been adapted from established synthetic methodologies for unsaturated carboxylic acids.

Introduction

This compound is a versatile building block in organic synthesis. Its structure features a carboxylic acid, an ester, and a tetrasubstituted alkene, offering multiple points for chemical modification. Derivatization of the carboxylic acid group is a key transformation for the synthesis of novel esters and amides, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties. The protocols provided herein are designed to serve as a starting point for the successful derivatization of this challenging substrate.

Synthesis of the Starting Material

The starting material, this compound, is typically synthesized via the Stobbe condensation.

Stobbe Condensation of Benzophenone and Diethyl Succinate

This reaction involves the base-catalyzed condensation of benzophenone with diethyl succinate to yield the half-ester.

Stobbe_Condensation benzophenone Benzophenone intermediate Lactone Intermediate benzophenone->intermediate + Diethyl Succinate diethyl_succinate Diethyl Succinate diethyl_succinate->intermediate base Strong Base (e.g., NaOEt, t-BuOK) base->intermediate product This compound intermediate->product Ring Opening Fischer_Esterification_Workflow start Starting Material in excess Alcohol add_catalyst Add conc. H₂SO₄ start->add_catalyst reflux Reflux add_catalyst->reflux workup Aqueous Workup reflux->workup purification Column Chromatography workup->purification product Pure Ester Derivative purification->product Amidation_Workflow reactants Starting Acid, Amine, Coupling Agent, Base in Solvent stir Stir at RT reactants->stir workup Aqueous Workup stir->workup purification Purification workup->purification product Pure Amide purification->product AcidChloride_Formation start Starting Acid reagents Add SOCl₂ and catalytic DMF start->reagents reflux Reflux reagents->reflux removal Remove excess SOCl₂ (in vacuo) reflux->removal product Crude Acid Chloride removal->product

Application Notes and Protocols: Purification of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is a chemical intermediate with potential applications in pharmaceutical synthesis. The purity of such intermediates is critical for the successful and reproducible synthesis of active pharmaceutical ingredients (APIs). Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a solvent-based recrystallization method. The process leverages the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures to achieve a higher degree of purity.

Data Presentation

The following table summarizes the typical quantitative data obtained from the recrystallization of this compound. These values are representative and may vary based on the initial purity of the crude product and the precise execution of the protocol.

ParameterCrude CompoundRecrystallized Compound
Appearance Off-white to yellowish powderWhite crystalline solid
Purity (by HPLC) ~95%>99%
Melting Point 125-128 °C128-130 °C[1]
Yield N/A85-95%
Solubility (Ethanol) Soluble upon heatingSparingly soluble at room temp
Solubility (Water) InsolubleInsoluble

Experimental Protocol

This protocol details the step-by-step methodology for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Activated charcoal (optional)

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Based on general principles for carboxylic acids, a mixed solvent system of ethanol and water is often effective.[2] Ethanol is a good choice as solvents with similar functional groups to the compound often work well.[2] The compound is expected to be soluble in hot ethanol and less soluble in cold ethanol, and its solubility will be further decreased by the addition of water.

  • Dissolution: a. Place the crude this compound into an appropriately sized Erlenmeyer flask. b. Add a minimal amount of ethanol to the flask, just enough to wet the solid. c. Gently heat the mixture on a hot plate while stirring continuously. Add more hot ethanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.

  • Decolorization (Optional): a. If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal to the solution to adsorb the colored impurities. c. Reheat the solution to boiling for a few minutes. d. Perform a hot gravity filtration to remove the activated charcoal. This step should be done quickly to prevent premature crystallization in the funnel.[3]

  • Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Covering the flask can help slow the cooling rate.[4] b. Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation and Washing: a. Collect the crystals by vacuum filtration using a Buchner funnel.[4] b. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. c. Continue to draw air through the crystals on the funnel to partially dry them.

  • Drying: a. Transfer the crystals to a watch glass or a drying dish. b. Dry the crystals in a drying oven at a temperature below the melting point (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow start_end start_end process process decision decision io io start Start: Crude Compound dissolve Dissolve in Minimal Hot Ethanol start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal Add Activated Charcoal & Reheat is_colored->add_charcoal Yes cool_slowly Cool Slowly to Room Temperature is_colored->cool_slowly No hot_filtration Hot Gravity Filtration add_charcoal->hot_filtration hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration (Isolate Crystals) ice_bath->vacuum_filtration wash Wash with Ice-Cold Ethanol vacuum_filtration->wash dry Dry Crystals wash->dry end_product End: Purified Product dry->end_product

Caption: Workflow for the recrystallization of this compound.

References

Application Note: 1H NMR Characterization of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Due to the absence of a publicly available experimental spectrum for this specific compound, this note presents a predicted ¹H NMR data set based on the analysis of structurally similar compounds and established chemical shift principles. The provided experimental protocol outlines the necessary steps for sample preparation, data acquisition, and processing to obtain a high-quality ¹H NMR spectrum.

Introduction

This compound is a molecule of interest in organic synthesis and potentially in drug discovery, given its structural motifs which include a diphenylvinyl group and a succinic acid monoester moiety. Accurate structural elucidation and purity assessment are critical for any application. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note serves as a practical guide for researchers utilizing ¹H NMR for the characterization of this and structurally related compounds.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on known chemical shifts for similar structural fragments, including ethyl 4,4-diphenylbut-3-enoate and diethyl 2-(diphenylmethylene)succinate.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
-COOH10.0 - 12.0broad singlet-1H
Ar-H7.20 - 7.40multiplet-10H
=CH-6.10 - 6.30singlet-1H
-CH₂-COOH3.30 - 3.50singlet-2H
-O-CH₂-CH₃4.10 - 4.20quartet7.12H
-O-CH₂-CH₃1.20 - 1.30triplet7.13H

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Experimental Protocol

This section details a general protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

  • Gently swirl the vial to dissolve the sample completely. If necessary, sonicate for a few minutes.

  • Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) is a common choice.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 298 K (25 °C).

  • Experiment: Standard ¹H NMR experiment.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualizations

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled, corresponding to the data in Table 1.

Caption: Molecular structure of this compound.

Experimental Workflow

The diagram below outlines the logical workflow for the ¹H NMR characterization of the target compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place Sample in NMR Spectrometer filter->instrument setup Set Up Experiment Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Structural Analysis integrate->analyze

Caption: Workflow for ¹H NMR characterization.

Conclusion

This application note provides a predicted ¹H NMR data set and a comprehensive experimental protocol for the characterization of this compound. While the presented spectral data is predictive, the detailed methodology will enable researchers to acquire high-quality experimental data for this compound and similar molecules, facilitating accurate structural verification and purity assessment crucial for research and development in chemistry and drug discovery.

Application Note: 13C NMR Analysis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is a derivative of butenoic acid featuring two phenyl groups and an ethyl ester, making it a molecule of interest in organic synthesis and potentially in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic compounds. This application note details the expected 13C NMR spectral characteristics of this compound and provides a standard protocol for its analysis.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique carbon atom in the molecule. Due to the presence of multiple functional groups including a carboxylic acid, an ester, a carbon-carbon double bond, and two phenyl rings, a wide range of chemical shifts is anticipated. The predicted chemical shifts, based on analogous structures and general 13C NMR principles, are summarized in the table below.

Carbon Atom Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (in 1H-coupled spectrum)
Carboxylic Acid (C=O)170-175Singlet
Ester (C=O)165-170Singlet
Quaternary Olefinic Carbon (=C-COOEt)140-145Singlet
Quaternary Olefinic Carbon (=C(Ph)2)145-150Singlet
Phenyl Quaternary Carbons (ipso-C)138-142Singlet
Phenyl Carbons (ortho-, meta-, para-C)125-135Doublet
Methylene (-CH2-)35-40Triplet
Ethoxy Methylene (-OCH2-)60-65Triplet
Ethoxy Methyl (-CH3)13-16Quartet

Experimental Protocol

This section outlines a standard protocol for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation

  • Weigh approximately 15-25 mg of the solid this compound.

  • Transfer the solid into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl Sulfoxide-d6 (DMSO-d6). The choice of solvent will depend on the solubility of the compound.

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • If necessary, add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup

  • The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

    • Nucleus: 13C

    • Frequency: Approximately 100 MHz

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons.

    • Spectral Width (SW): 0-220 ppm.

    • Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

3. Data Processing

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID into the frequency domain spectrum.

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm) or the TMS signal to 0 ppm.

  • Integrate the peaks if quantitative analysis is required, although 13C NMR is not inherently quantitative without specific experimental setups.

  • Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts and multiplicities (if a coupled spectrum is acquired).

Logical Workflow for 13C NMR Analysis

G Workflow for 13C NMR Analysis A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Spectrometer Setup (Set Acquisition Parameters) A->B Load Sample C Data Acquisition (Collect FID) B->C Start Experiment D Data Processing (FT, Phasing, Baseline Correction) C->D Process Raw Data E Spectral Analysis (Peak Picking and Assignment) D->E Analyze Spectrum F Final Report (Summarize Data and Conclusions) E->F Document Results

Caption: A flowchart illustrating the key stages of 13C NMR analysis.

Signaling Pathway and Molecular Interactions

In the context of drug development, understanding how a molecule like this compound interacts with biological targets is crucial. While a specific signaling pathway for this compound is not established without further biological testing, a hypothetical interaction with a protein kinase could be envisioned. The carboxylic acid and ester groups could form hydrogen bonds with amino acid residues in the active site, while the diphenyl groups could engage in hydrophobic interactions.

G Hypothetical Drug-Target Interaction cluster_0 Enzyme Active Site Amino Acid 1 Amino Acid 1 Amino Acid 2 Amino Acid 2 Hydrophobic Pocket Hydrophobic Pocket Molecule 3-(Ethoxycarbonyl)-4,4- diphenylbut-3-enoic acid Molecule->Amino Acid 1 Hydrogen Bond (Carboxylic Acid) Molecule->Amino Acid 2 Hydrogen Bond (Ester Carbonyl) Molecule->Hydrophobic Pocket Hydrophobic Interaction (Diphenyl Groups)

Caption: A diagram showing potential interactions with a biological target.

Application Notes and Protocols for the Mass Spectrometry of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, with the molecular formula C19H18O4 and a molecular weight of 310.34 g/mol , is a dicarboxylic acid monoester.[1] Its structure, featuring two phenyl groups and two carboxyl functionalities (one as an ethyl ester and the other as a free carboxylic acid), makes it a molecule of interest in organic synthesis and potentially in medicinal chemistry as a building block for more complex structures. Mass spectrometry is a critical analytical technique for the characterization of such molecules, providing information on molecular weight, purity, and structural features through fragmentation analysis. These application notes provide a detailed protocol for the analysis of this compound using mass spectrometry and an analysis of its expected fragmentation patterns.

Experimental Protocols

A detailed methodology for the analysis of this compound by mass spectrometry is presented below. This protocol is designed to be a general guideline and may be adapted based on the specific instrumentation available.

1. Sample Preparation

  • Solvent Selection: Prepare a stock solution of this compound in a high-purity solvent such as methanol, acetonitrile, or a mixture thereof. A typical starting concentration is 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration suitable for mass spectrometry, typically in the range of 1-10 µg/mL, using the mobile phase as the diluent to ensure compatibility with the system.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

2. Instrumentation and Analytical Conditions

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electrospray ionization (ESI) is a suitable technique for this molecule, operated in both positive and negative ion modes to obtain comprehensive data.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is suggested for liquid chromatography separation prior to mass analysis.

  • Chromatographic Separation: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) can be used with a suitable gradient program.

  • Mass Spectrometry Parameters (ESI):

    • Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode)

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 600 L/hr

    • Desolvation Temperature: 350 °C

    • Collision Energy: For MS/MS analysis, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation.

Data Presentation: Expected Mass Spectral Data

The following table summarizes the expected m/z values for the parent ion and its major fragments in both positive and negative ESI modes.

Ion Modem/z (Expected)Proposed Fragment IdentityDescription
Positive 311.1227[M+H]+Protonated molecular ion
265.1278[M+H - C2H5OH]+Loss of ethanol from the ethyl ester
237.0965[M+H - C2H5OH - CO]+Subsequent loss of carbon monoxide
191.0859[M+H - C2H5OH - CO - H2O - C2H2]+Further fragmentation
165.0699[C13H9]+Diphenylmethylium cation
Negative 309.1071[M-H]-Deprotonated molecular ion
265.1122[M-H - CO2]-Decarboxylation of the carboxylic acid
221.0808[M-H - C2H5OH - CO]-Loss of ethanol and carbon monoxide

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound under positive ion ESI-MS/MS conditions.

Fragmentation_Pathway M [C19H18O4+H]+ m/z = 311.1227 F1 [C17H14O3+H]+ m/z = 265.1278 M->F1 - C2H5OH F2 [C16H14O2+H]+ m/z = 237.0965 F1->F2 - CO F3 [C13H9]+ m/z = 165.0699 F2->F3 - H2O, C2H2, CO

References

Application Notes and Protocols for 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1][2] This powerful and atom-economical method is instrumental in the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents. 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, possessing a sterically hindered tetrasubstituted α,β-unsaturated system, presents a unique substrate for investigating the scope and limitations of the Michael addition. The presence of the diphenylmethylidene group introduces significant steric hindrance around the β-carbon, influencing the reactivity and stereoselectivity of the conjugate addition. These application notes provide a framework for utilizing this substrate in Michael addition reactions with various nucleophiles.

General Principles of the Michael Addition

The Michael reaction is initiated by the activation of a Michael donor (nucleophile) by a base to generate a resonance-stabilized carbanion or a soft nucleophile.[2] This nucleophile then attacks the electrophilic β-carbon of the Michael acceptor, in this case, this compound. The resulting enolate intermediate is subsequently protonated during workup to yield the final 1,4-adduct.[3] The reaction is typically thermodynamically controlled, favoring the 1,4-addition product over the 1,2-addition product, especially with soft nucleophiles.[2]

Signaling Pathways and Experimental Workflow

The general mechanism and experimental workflow for a Michael addition reaction are depicted below.

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Donor Michael Donor (e.g., Malonate) Enolate Enolate (Nucleophile) Donor->Enolate Deprotonation Base Base Acceptor Michael Acceptor (this compound) Enolate->Acceptor 1,4-Addition Intermediate Enolate Intermediate Product Michael Adduct Intermediate->Product Protonation Proton_Source Proton Source (e.g., H₂O, H₃O⁺)

Caption: General mechanism of the Michael addition reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Dissolve Michael Acceptor in Solvent - Add Michael Donor Start->Setup Catalyst Add Catalyst/Base Setup->Catalyst Reaction Stir at appropriate Temperature & Time Catalyst->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent Monitor->Workup Reaction Complete Purification Purification: - Dry Organic Layer - Concentrate in vacuo - Column Chromatography Workup->Purification Analysis Characterization of Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for Cyclization Reactions of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the cyclization reactions involving 3-(ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, a compound often synthesized via the Stobbe condensation.[1][2][3] The primary focus is on the intramolecular cyclization to form 3-(diphenylmethylene)dihydrofuran-2,5-dione, also known as diphenylmethylidene succinic anhydride. This cyclic anhydride is a valuable intermediate for the synthesis of various heterocyclic compounds and polymers.

I. Introduction

This compound is a derivative of alkylidene succinic acid. Its structure, featuring both a carboxylic acid and an ester group, makes it a prime candidate for intramolecular cyclization reactions. The most common and synthetically useful cyclization is the formation of a five-membered cyclic anhydride, diphenylmethylidene succinic anhydride. This transformation is typically achieved through dehydration, which can be induced by thermal means or by using chemical dehydrating agents. The resulting anhydride is a reactive species that can serve as a precursor for a variety of chemical entities with potential applications in medicinal chemistry and materials science. For instance, derivatives of succinimide, which can be synthesized from succinic anhydrides, have shown a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[4] Furthermore, succinic anhydride moieties are utilized in polymer chemistry to modify the properties of polymers.[5][6][7]

II. Key Cyclization Reaction: Formation of Diphenylmethylidene Succinic Anhydride

The principal cyclization reaction of this compound involves the formation of a cyclic anhydride through the elimination of ethanol. This reaction is essentially an intramolecular acylation.

Reaction Scheme:

Figure 1: Intramolecular cyclization of this compound to diphenylmethylidene succinic anhydride.

This reaction is typically facilitated by heating the starting material, often in the presence of a dehydrating agent such as acetic anhydride. The acetic anhydride acts as a water scavenger and can also facilitate the reaction by forming a mixed anhydride intermediate.

Experimental Protocols

Protocol 1: Synthesis of 3-(Diphenylmethylene)dihydrofuran-2,5-dione (Diphenylmethylidene Succinic Anhydride)

This protocol describes the intramolecular cyclization of this compound to form diphenylmethylidene succinic anhydride using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Toluene (anhydrous)

  • Hexane (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Crystallization dish

  • Vacuum filtration apparatus

  • Melting point apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3.10 g (10 mmol) of this compound.

  • Add 20 mL of anhydrous toluene to dissolve the starting material.

  • Add 5 mL (53 mmol) of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain the reflux for 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • To the resulting oily residue, add 30 mL of anhydrous hexane and stir vigorously to induce crystallization.

  • Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.

  • Dry the product under vacuum to obtain 3-(diphenylmethylene)dihydrofuran-2,5-dione.

  • Characterize the product by determining its melting point and using spectroscopic methods (e.g., IR, NMR).

Data Presentation:

ParameterValue
Starting MaterialThis compound
Product3-(Diphenylmethylene)dihydrofuran-2,5-dione
ReagentAcetic Anhydride
SolventToluene
Reaction TemperatureReflux (110-120 °C)
Reaction Time2 hours
Expected Yield> 85%
AppearanceCrystalline solid
Melting Point~145-147 °C (literature value)

Visualizations

Diagram 1: Reaction Pathway for the Formation of Diphenylmethylidene Succinic Anhydride

reaction_pathway start 3-(Ethoxycarbonyl)-4,4- diphenylbut-3-enoic acid intermediate Mixed Anhydride Intermediate start->intermediate Acetic Anhydride (Dehydrating Agent) product Diphenylmethylidene Succinic Anhydride intermediate->product Intramolecular Acyl Transfer ethanol Ethanol intermediate->ethanol

Caption: Reaction pathway for the synthesis of diphenylmethylidene succinic anhydride.

Diagram 2: Experimental Workflow for Cyclization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_analysis Analysis dissolve 1. Dissolve Starting Material in Toluene add_reagent 2. Add Acetic Anhydride dissolve->add_reagent reflux 3. Reflux for 2 hours add_reagent->reflux cool 4. Cool to Room Temperature reflux->cool Reaction Complete evaporate 5. Evaporate Solvents cool->evaporate crystallize 6. Crystallize from Hexane evaporate->crystallize filtrate 7. Filter and Dry crystallize->filtrate characterize 8. Characterize Product (MP, NMR, IR) filtrate->characterize

Caption: Experimental workflow for the synthesis and isolation of the cyclic anhydride.

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 4,4-diphenylbut-3-enoate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4-diphenylbut-3-enoate is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its production on a larger scale requires robust and reproducible synthetic methodologies. This document provides detailed protocols for two common and effective methods for the scale-up synthesis of ethyl 4,4-diphenylbut-3-enoate and its precursors: the Horner-Wadsworth-Emmons reaction and a multi-step Grignard reaction sequence. These methods offer distinct advantages in terms of stereoselectivity, purification, and scalability.

Synthetic Strategies Overview

Two primary routes for the synthesis of ethyl 4,4-diphenylbut-3-enoate are detailed below. The selection of a particular route may depend on the availability of starting materials, desired stereochemistry, and the scale of the synthesis.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This method is highly regarded for its excellent stereoselectivity, typically favoring the formation of the (E)-alkene, and the straightforward removal of its water-soluble phosphate byproduct, which is a significant advantage in scale-up operations.[1][2]

  • Grignard Reaction with Subsequent Elimination: This classical organometallic approach involves the addition of a phenyl Grignard reagent to an appropriate ester, followed by dehydration to form the target alkene. While a multi-step process, it utilizes readily available starting materials.[3][4][5]

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons reaction is a superior method for producing α,β-unsaturated esters with high (E)-stereoselectivity. The reaction involves a stabilized phosphonate ylide, which reacts with an aldehyde or ketone. The primary byproduct is a water-soluble phosphate salt, simplifying purification.

Signaling Pathway Diagram

HWE_Reaction cluster_0 Ylide Formation cluster_1 Olefination Triethyl_phosphonoacetate Triethyl phosphonoacetate Ylide Phosphonate Ylide (Carbanion) Triethyl_phosphonoacetate->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Benzophenone Benzophenone Benzophenone->Oxaphosphetane Product Ethyl 4,4-diphenylbut-3-enoate Oxaphosphetane->Product Elimination Byproduct Water-Soluble Phosphate Salt Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocol

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Ylide Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

    • Wash the NaH with anhydrous hexanes to remove mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred NaH suspension.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the formation of the ylide.[1]

  • Olefination Reaction:

    • In a separate flask, dissolve benzophenone (1.0 equivalent) in anhydrous THF.

    • Cool the ylide solution back down to 0 °C.

    • Add the benzophenone solution dropwise to the reaction mixture.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL for a lab-scale reaction; adjust volumes for scale-up).

    • Combine the organic layers and wash with brine (1 x 50 mL).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure ethyl 4,4-diphenylbut-3-enoate.

Data Summary
ParameterValue/RangeReference
Typical Yield 70-85%General HWE reactions
(E):(Z) Ratio >95:5
Reaction Time 12-24 hours[1]
Purification Method Column Chromatography[1]

Protocol 2: Grignard Reaction and Elimination

This multi-step synthesis involves the protection of a more reactive ketone group in a starting β-ketoester, followed by a Grignard reaction to introduce the two phenyl groups, and finally deprotection and dehydration to yield the desired product.[3][4][5]

Experimental Workflow Diagram

Grignard_Workflow Start Start: Ethyl Acetoacetate Protection Protection of Ketone (Ethylene Glycol, p-TsOH) Start->Protection Grignard Grignard Reaction (2 eq. Phenylmagnesium Bromide) Protection->Grignard Tertiary_Alcohol Intermediate Tertiary Alcohol Grignard->Tertiary_Alcohol Deprotection Ketal Hydrolysis (Aqueous Acid) Tertiary_Alcohol->Deprotection Dehydration Dehydration Deprotection->Dehydration Product Final Product: Ethyl 4,4-diphenylbut-3-enoate Dehydration->Product Purification Purification (Extraction, Chromatography) Product->Purification

Caption: Grignard synthesis workflow.

Experimental Protocol

Part A: Protection of Ethyl Acetoacetate [3]

Materials:

  • Ethyl acetoacetate

  • Ethylene glycol

  • p-Toluenesulfonic acid

  • Hexanes or Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottomed flask, add ethyl acetoacetate (1.0 eq), hexanes (or toluene), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark trap and a condenser.

  • Reflux the mixture until the theoretical amount of water is collected in the trap.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the protected ketal-ester.

Part B: Grignard Reaction [3][6]

Materials:

  • Protected ethyl acetoacetate ethylene ketal

  • Phenylmagnesium bromide (in diethyl ether or THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the protected ketal-ester (1.0 eq) in anhydrous diethyl ether in a dropping funnel.

  • In a separate flame-dried flask under an inert atmosphere, place phenylmagnesium bromide solution (2.2 eq).

  • Cool the Grignard reagent to 0 °C and add the solution of the ketal-ester dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude tertiary alcohol.

Part C: Deprotection and Dehydration [3]

Materials:

  • Crude tertiary alcohol from Part B

  • Acetone

  • Concentrated Hydrochloric acid (HCl)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the crude tertiary alcohol in acetone in a round-bottom flask.

  • Add water and a catalytic amount of concentrated HCl.

  • Fit the flask with a condenser and reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Add water and extract the mixture with diethyl ether.

  • Combine the ether layers and wash with saturated NaHCO₃ solution and then water.

  • Dry the organic layer over an anhydrous salt, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Data Summary
StepIntermediate/ProductTypical YieldKey ConsiderationsReference
A Ethyl acetoacetate ethylene ketalHighAzeotropic removal of water is crucial.[3][4]
B Tertiary alcohol intermediate~80-90% (crude)Exothermic reaction, requires careful addition.[3]
C Ethyl 4,4-diphenylbut-3-enoate~70-80% (from alcohol)Acid-catalyzed dehydration and deprotection.[3][7]
Overall Final Product ~50-65% Multi-step process, yields are cumulative.-

Conclusion

The Horner-Wadsworth-Emmons reaction offers a more direct and highly stereoselective route to (E)-ethyl 4,4-diphenylbut-3-enoate, with the significant advantage of simplified byproduct removal, making it highly suitable for scale-up. The Grignard reaction pathway, while longer, is a robust and well-established method that utilizes common and cost-effective reagents. The choice between these protocols will depend on specific project requirements, including scale, cost of goods, and desired product specifications. Both methods, when optimized, can provide reliable access to this key synthetic intermediate for drug development and research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid. The synthesis, a classic example of the Stobbe condensation, involves the base-catalyzed reaction of benzophenone and diethyl succinate.[1][2][3] While capable of producing high yields, the reaction's success is sensitive to specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the Stobbe condensation and why is it used for this synthesis?

The Stobbe condensation is a carbon-carbon bond-forming reaction between a ketone or aldehyde and a succinic acid ester, catalyzed by a strong base.[1][4] It is particularly effective for this synthesis because benzophenone, being a non-enolizable ketone, cannot undergo self-condensation, which simplifies the product mixture.[5] The reaction mechanism involves the formation of a stable γ-lactone intermediate, which ultimately leads to the formation of the desired half-ester product.[1][5][6]

Q2: My reaction yield is significantly lower than the reported 90%. What are the most critical factors to investigate?

Low yields in this synthesis typically stem from issues with the base, reagents, or reaction conditions. Follow this troubleshooting workflow to diagnose the problem:

  • Base Selection and Quality: The choice and handling of the base are paramount. While sodium ethoxide can be used, potassium t-butoxide or sodium hydride often provide superior yields for condensations involving ketones.[4] Ensure the base has not degraded from exposure to air or moisture.

  • Reagent Purity and Stoichiometry: Use pure, dry reagents. Benzophenone should be free of contaminants, and the diethyl succinate should be freshly distilled. The solvent (e.g., t-butanol or toluene) must be anhydrous. Verify that the molar ratios of reactants are correct, as an imbalance can lead to incomplete conversion or side reactions.[7]

  • Reaction Temperature: The reaction is often initiated at room temperature and may require gentle heating to proceed to completion. However, excessive heat can promote side reactions. Monitor the reaction temperature closely.

  • Workup Procedure: Product can be lost during the workup phase. Ensure complete acidification to precipitate the product and be meticulous during extraction and washing steps to avoid losing material.

Q3: Could side reactions be the cause of my low yield?

While the use of non-enolizable benzophenone prevents self-condensation, other side reactions can occur:[6]

  • Reaction with the Base: The base, especially alkoxides, can react with the ester groups of diethyl succinate or the product through saponification if water is present.

  • Steric Hindrance: Although benzophenone is known to react well, significant steric hindrance can slow down the reaction, potentially allowing for the degradation of intermediates or reagents over extended reaction times.[4][8]

  • Acylation: With highly reactive ketones, acylation at the α-position by the succinate ester can be a competing reaction, though this is less common with benzophenone.[4][6]

Q4: How does the choice of base impact the reaction outcome?

The base plays a crucial role in deprotonating the diethyl succinate to form the reactive enolate. The strength and steric bulk of the base influence the reaction rate and can minimize side reactions. Potassium t-butoxide is often preferred for ketones as it is a strong, sterically hindered base that favors the desired condensation pathway.[4]

Data Presentation

Table 1: Comparison of Common Bases for the Stobbe Condensation

BaseTypical SolventKey CharacteristicsReported Outcome for Ketones
Potassium t-butoxide t-Butanol, Toluene, THFStrong, sterically hindered base.Often gives excellent yields and pure products.[4]
Sodium Hydride (NaH) Toluene, THF, DMFStrong, non-nucleophilic base.Reported to give better yields than sodium ethoxide.[4] Requires careful handling.
Sodium Ethoxide (NaOEt) EthanolClassical base for Stobbe.Can be effective, but may lead to lower yields with ketones compared to other bases.[4]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is adapted from established literature procedures for the Stobbe condensation of benzophenone and diethyl succinate.[2]

Reagents:

  • Potassium t-butoxide

  • Benzophenone

  • Diethyl succinate

  • Anhydrous t-butanol or toluene

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: To the flask, add a solution of potassium t-butoxide in anhydrous t-butanol.

  • Reactant Addition: Prepare a mixture of benzophenone and diethyl succinate (in a slight molar excess, e.g., 1.2 equivalents). Add this mixture dropwise to the stirred base solution at room temperature over 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[7]

  • Workup - Hydrolysis: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. This step hydrolyzes the intermediate potassium salt.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with diethyl ether to remove any unreacted benzophenone.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and acidify it with concentrated hydrochloric acid until the pH is strongly acidic. The product, this compound, will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure acid.

Visualizations

ReactionPathway Reaction Pathway for Stobbe Condensation cluster_reactants Reactants Benzophenone Benzophenone Lactone γ-Lactone Intermediate Benzophenone->Lactone Nucleophilic Attack & Intramolecular Cyclization DiethylSuccinate Diethyl Succinate Enolate Succinate Enolate DiethylSuccinate->Enolate + Base Base K t-butoxide (Base) Enolate->Lactone Nucleophilic Attack & Intramolecular Cyclization Product 3-(Ethoxycarbonyl)-4,4- diphenylbut-3-enoic acid Lactone->Product Base-induced Ring Opening

Caption: Mechanism of the Stobbe condensation.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low Yield Reported CheckBase 1. Review Base Selection & Handling Start->CheckBase Sol_Base Switch to K t-butoxide or NaH. Ensure base is fresh & dry. CheckBase->Sol_Base CheckReagents 2. Verify Reagent Purity & Stoichiometry Sol_Reagents Use anhydrous solvents. Distill diethyl succinate. Verify molar ratios. CheckReagents->Sol_Reagents CheckConditions 3. Analyze Reaction Conditions (T, Time) Sol_Conditions Monitor temperature closely. Use TLC to determine optimal reaction time. CheckConditions->Sol_Conditions CheckWorkup 4. Examine Workup & Purification Sol_Workup Ensure complete acidification. Optimize extraction solvent and recrystallization. CheckWorkup->Sol_Workup Sol_Base->CheckReagents Sol_Reagents->CheckConditions Sol_Conditions->CheckWorkup End Yield Improved Sol_Workup->End

Caption: Logical workflow for troubleshooting low yield.

References

Technical Support Center: Synthesis of Diphenylbutenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,4-diphenyl-3-butenoic acid. The information is presented in a practical question-and-answer format to directly address common challenges, such as side product formation, encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4,4-diphenyl-3-butenoic acid?

A1: The most common laboratory methods for the synthesis of 4,4-diphenyl-3-butenoic acid include the Wittig reaction, the Reformatsky reaction, and palladium-catalyzed carbonylative olefination. Each method has its own advantages and challenges regarding starting materials, reaction conditions, and side product profiles.

Q2: What is the most common side product in the Wittig synthesis of 4,4-diphenyl-3-butenoic acid?

A2: The most prevalent and often difficult-to-remove side product from a Wittig reaction is triphenylphosphine oxide (TPPO).[1] This byproduct is formed from the phosphorus ylide reagent during the olefination of the carbonyl compound.[1]

Q3: What determines the stereochemistry (E/Z isomerism) of the double bond in the Wittig synthesis?

A3: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide. Stabilized ylides, typically those with electron-withdrawing groups, tend to favor the formation of the E-alkene, while non-stabilized ylides predominantly yield the Z-alkene.[2][3] The ylide derived from (3-carboxypropyl)triphenylphosphonium bromide is considered semi-stabilized, which can often result in a mixture of E and Z isomers.[2]

Q4: Can side products be formed in the Reformatsky reaction?

A4: Yes, the Reformatsky reaction can produce side products. A common issue is the competing aldol condensation of the aldehyde or ketone starting material, especially if it is enolizable. The reaction is also sensitive to moisture, which can lead to the formation of undesired byproducts.[4]

Troubleshooting Guides

Issue 1: Low Yield of 4,4-diphenyl-3-butenoic acid in Wittig Synthesis

Potential Cause 1: Incomplete Ylide Formation.

  • Troubleshooting: The deprotonation of the phosphonium salt to form the ylide is a critical step. Ensure a sufficiently strong base is used, such as sodium hydride (NaH) or a non-nucleophilic strong base like sodium bis(trimethylsilyl)amide (NaHMDS). The reaction should be carried out under strictly anhydrous conditions, as the ylide is a strong base and will be quenched by water.

Potential Cause 2: Steric Hindrance.

  • Troubleshooting: Benzophenone is a sterically hindered ketone. The reaction may be slow and result in poor yields.[5] Increasing the reaction temperature or using a more reactive, less sterically hindered phosphonium ylide (if the synthesis plan allows) can sometimes improve yields. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate ester, is often preferred for reacting with hindered ketones.[5]

Potential Cause 3: Side Reactions of the Ylide.

  • Troubleshooting: The ylide can potentially react with itself or other electrophiles present in the reaction mixture. Ensure that the carbonyl compound (benzophenone) is added promptly after the ylide is formed.

Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO)

Potential Cause: High Polarity and Solubility of TPPO.

  • Troubleshooting: TPPO is a highly polar compound with solubility characteristics that can make its separation from the desired product challenging.

    • Chromatography: Column chromatography on silica gel is a reliable method for separating the less polar alkene product from the highly polar TPPO.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective. The choice of solvent should maximize the solubility of one component while minimizing the solubility of the other at a given temperature.

    • Extraction: In some cases, a liquid-liquid extraction with a solvent system that selectively dissolves one component can be employed.

Issue 3: Formation of E/Z Isomer Mixtures

Potential Cause: Semi-stabilized Ylide.

  • Troubleshooting: The ylide used in this synthesis is semi-stabilized, which often leads to poor stereoselectivity.

    • Chromatographic Separation: The E and Z isomers can often be separated by careful column chromatography.

    • Isomerization: Depending on the stability of the isomers, it may be possible to isomerize the mixture to the thermodynamically more stable isomer, often the E-isomer, under acidic or thermal conditions.

Data Presentation

The following table summarizes typical reaction conditions and yields for different synthetic routes to 4,4-diphenyl-3-butenoic acid. Note that yields can vary significantly based on the specific reaction scale and conditions.

Synthesis MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Common Side Products
Wittig Reaction Benzophenone, (3-carboxypropyl)triphenylphosphonium bromide, Strong Base (e.g., NaHMDS)THF-78 to RT1 - 1250 - 70 (estimated)Triphenylphosphine oxide, E/Z isomers
Reformatsky Reaction Benzophenone, Ethyl 4-bromobutyrate, ZincTHF/BenzeneReflux2 - 660 - 80 (estimated)β-hydroxy ester intermediate, Aldol condensation products
Palladium-Catalyzed Carbonylative Olefination Cinnamyl alcohol, Formic acid, Acetic anhydride, Pd2(dba)3, XantphosToluene8012~89Unreacted starting materials, catalyst residues

Experimental Protocols

Protocol 1: Wittig Synthesis of 4,4-diphenyl-3-butenoic acid

This protocol is a representative procedure based on the principles of the Wittig reaction.

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (3-carboxypropyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (2.4 equivalents) in THF.

    • Stir the resulting deep red or orange solution at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.

  • Reaction with Benzophenone:

    • Dissolve benzophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the cold ylide solution.

    • Allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to separate the product from triphenylphosphine oxide and to potentially separate the E/Z isomers.

Protocol 2: Palladium-Catalyzed Synthesis of 4,4-diphenylbut-3-enoic acid

This protocol is adapted from a literature procedure.

  • Reaction Setup:

    • In a Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.5 mol%), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 2.0 mol%).

    • Evacuate and backfill the tube with argon three times.

    • Under an argon atmosphere, add toluene (1 mL), cinnamyl alcohol (0.50 mmol), formic acid (1.5 mmol), and acetic anhydride (1.5 mmol).

  • Reaction Execution:

    • Seal the reaction tube and heat the mixture in an oil bath at 80 °C with continuous stirring for 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and concentrate by rotary evaporation.

    • Purify the residue by column chromatography (eluting with petroleum ether:ethyl acetate from 5:1 to 1:1) to yield the product as a white solid.

Mandatory Visualization

Wittig_Reaction_Pathway reagents Benzophenone + (3-carboxypropyl)triphenylphosphonium ylide oxaphosphetane Oxaphosphetane Intermediate reagents->oxaphosphetane [2+2] Cycloaddition product 4,4-Diphenyl-3-butenoic acid (E/Z Mixture) oxaphosphetane->product tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo Elimination phosphonium_salt (3-Carboxypropyl)triphenylphosphonium bromide ylide Ylide Formation phosphonium_salt->ylide + Strong Base (e.g., NaHMDS)

Caption: Wittig reaction pathway for diphenylbutenoic acid synthesis.

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_purity Analyze Crude Product (TLC, NMR, LC-MS) start->check_purity tppo_present High TPPO Content? check_purity->tppo_present isomers_present E/Z Isomers Present? tppo_present->isomers_present No optimize_chroma Optimize Chromatography (Solvent System, Gradient) tppo_present->optimize_chroma Yes low_conversion Low Conversion of Starting Material? isomers_present->low_conversion No isomers_present->optimize_chroma Yes check_ylide Verify Ylide Formation: - Anhydrous Conditions? - Base Strength? low_conversion->check_ylide Yes end Pure Product / Improved Yield low_conversion->end No recrystallize Attempt Recrystallization optimize_chroma->recrystallize optimize_chroma->end recrystallize->end increase_time_temp Increase Reaction Time or Temperature check_ylide->increase_time_temp increase_time_temp->end

Caption: Troubleshooting workflow for diphenylbutenoic acid synthesis.

References

Technical Support Center: Purification of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Stobbe condensation?

A1: Crude this compound, typically synthesized from the Stobbe condensation of benzophenone and diethyl succinate, may contain several impurities.[1][2][3][4] These can include:

  • Unreacted starting materials: Benzophenone and diethyl succinate.

  • Isomeric byproduct: The geometric isomer, (Z)-3-(ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid. The Stobbe condensation can produce a mixture of E and Z isomers.[5]

  • Side-products from hydrolysis: Complete hydrolysis of the ester group can lead to the formation of the corresponding dicarboxylic acid.

  • Residual base: Traces of the base used in the condensation (e.g., sodium ethoxide, potassium tert-butoxide).

Q2: What is the melting point of pure this compound?

A2: The reported melting point of this compound is 128-130°C.[6][7] A broad melting point range for your crude product often indicates the presence of impurities.

Q3: What are the general solubility characteristics of this compound?

A3: As a dicarboxylic acid monoester, it is expected to be soluble in polar organic solvents such as alcohols (methanol, ethanol), acetone, and ethyl acetate, and sparingly soluble in nonpolar solvents like hexanes. Its solubility in water is low.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated (too much solvent was added).Evaporate some of the solvent to increase the concentration of the product and attempt to crystallize again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
High amount of impurities inhibiting crystallization.Consider a preliminary purification step like an acid-base extraction or column chromatography.
Product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.Add a co-solvent in which the compound is less soluble to lower the overall solvent power. Alternatively, switch to a lower-boiling point solvent.
The product is highly impure.Purify the crude product by another method first, such as column chromatography.
Low recovery of purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product.
The crystals were washed with a solvent that was not cold.Always use ice-cold solvent to wash the crystals to minimize dissolution.
Premature crystallization during hot filtration.Use a heated funnel and pre-warm the receiving flask. Add a small excess of hot solvent before filtration.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired product from impurities. Inappropriate mobile phase polarity.Optimize the mobile phase system using thin-layer chromatography (TLC) first. A good starting point for this polar compound on normal phase silica would be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acid.[8][9]
Column was overloaded with crude material.Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight).
The elution was too fast.Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.
Product is retained on the column and does not elute. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For highly retained compounds, a small percentage of methanol can be added to the eluent.[8]
Streaking or tailing of the product band. The compound is interacting too strongly with the silica gel (e.g., the carboxylic acid is deprotonated).Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to keep the carboxylic acid protonated.[9]
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel before loading onto the column.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization

This method is effective for removing neutral impurities like unreacted benzophenone.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move to the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Acidification: Combine the aqueous layers and cool in an ice bath. Slowly acidify with cold, dilute hydrochloric acid (e.g., 2M HCl) with stirring until the product precipitates out and the solution is acidic (test with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the solid thoroughly.

  • Recrystallization:

    • Solvent Selection: A mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble is often effective. A good starting point would be an ethanol/water or toluene/hexane mixture.

    • Procedure: Dissolve the dry, crude product in a minimal amount of the hot solvent (e.g., ethanol or toluene). Once fully dissolved, add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Reheat until the solution is clear again.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collection: Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold recrystallization solvent mixture.

    • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is useful for separating the desired product from isomers and other polar impurities.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) with the addition of 0.5% acetic acid. The desired product should have an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. Monitor the elution using TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Purity Improvement of this compound

Purification StepInitial Purity (Estimated)Final Purity (Typical)Key Impurities Removed
Acid-Base Extraction70-85%90-95%Benzophenone, other neutral impurities
Recrystallization90-95%>98%Isomeric byproducts, minor polar impurities
Column Chromatography70-85%>98%Isomeric byproducts, unreacted starting materials, other polar side-products

Note: Purity values are illustrative and can vary based on the initial quality of the crude product and the execution of the purification protocol.

Visualizations

Purification_Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Removes Neutral Impurities chromatography Column Chromatography crude->chromatography Alternative for Complex Mixtures recrystallization Recrystallization extraction->recrystallization Removes Isomers & Polar Impurities pure_product Pure Product (>98%) recrystallization->pure_product chromatography->pure_product Troubleshooting_Recrystallization start Crude Product for Recrystallization dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals collect Collect Crystals crystals->collect Yes no_crystals No Crystals crystals->no_crystals No oiling_out Oiling Out crystals->oiling_out Oils Form troubleshoot_no_crystals Too much solvent? Evaporate some solvent. Impure? Try scratching flask or seeding. no_crystals->troubleshoot_no_crystals troubleshoot_oiling Solvent BP too high? Add anti-solvent or change solvent. oiling_out->troubleshoot_oiling troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve

References

Technical Support Center: Synthesis of Sterically Hindered Butenoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered butenoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in the laboratory.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question 1: I am getting very low yields for my olefination reaction when using a sterically hindered ketone. What is going wrong and how can I fix it?

Answer:

Low yields in olefination reactions with sterically hindered substrates, particularly ketones, are a common problem. The primary cause is the steric bulk around the carbonyl group, which impedes the approach of the nucleophilic ylide or phosphonate carbanion.

Possible Causes & Solutions:

  • Inappropriate Reaction Choice: The standard Wittig reaction often fails or gives poor yields with hindered ketones.[1][2] The Horner-Wadsworth-Emmons (HWE) reaction is frequently a superior alternative in these cases, as phosphonate carbanions are generally more nucleophilic and less basic than Wittig ylides.[3][4]

  • Insufficiently Reactive Nucleophile: For highly demanding substrates, you may need a more reactive phosphonate carbanion.

  • Weak Base: The base used may not be strong enough to fully deprotonate the phosphonate ester. For simple phosphonates, strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are effective.

  • Suboptimal Reaction Conditions: For challenging substrates, increasing the reaction temperature or prolonging the reaction time may be necessary to drive the reaction to completion.

  • Sensitive Functional Groups: If your substrate is sensitive to strong bases, milder conditions are recommended. The Masamune-Roush conditions, which utilize LiCl with an amine base like DBU, are an excellent choice for base-sensitive substrates.[4]

A general workflow for troubleshooting this issue is presented below.

G start Low Yield with Hindered Ketone check_reaction Reaction Type? start->check_reaction wittig Wittig Reaction check_reaction->wittig hwe HWE Reaction check_reaction->hwe solution_wittig Switch to HWE Reaction (More Nucleophilic) wittig->solution_wittig check_hwe_conditions Review HWE Conditions hwe->check_hwe_conditions end Improved Yield solution_wittig->end weak_base Weak Base? check_hwe_conditions->weak_base sensitive_substrate Base-Sensitive Substrate? check_hwe_conditions->sensitive_substrate long_time Increase Temperature & Reaction Time check_hwe_conditions->long_time solution_base Use Stronger Base (e.g., NaH, KOtBu) weak_base->solution_base Yes solution_base->end solution_mild Use Milder Conditions (e.g., Masamune-Roush) sensitive_substrate->solution_mild Yes solution_mild->end long_time->end

Caption: Troubleshooting workflow for low-yield olefination reactions.

Question 2: My crossed aldol condensation is giving a complex mixture of products instead of my desired butenoic acid precursor. How can I improve selectivity?

Answer:

Obtaining a single major product in a crossed aldol condensation can be challenging, especially when both reactants can form an enolate.[5] This often leads to a mixture of self-condensation and crossed-condensation products.

Possible Causes & Solutions:

  • Multiple Enolates Possible: If both of your carbonyl compounds have α-hydrogens, you will likely get a mixture of at least four products.[5]

    • Solution: Employ the Claisen-Schmidt condensation strategy by using one carbonyl compound that cannot form an enolate (i.e., it has no α-hydrogens), such as benzaldehyde or formaldehyde. This reactant can only act as the electrophile.[5][6]

  • Equilibrium Issues: The initial aldol addition is often reversible, which can complicate the product profile.[7]

    • Solution: Use heat to your advantage. Driving the reaction towards the dehydrated α,β-unsaturated product (the butenoic acid derivative) is often thermodynamically favorable due to the formation of a conjugated system and will shift the overall equilibrium.

  • Lack of Control over Enolate Formation: If you must use two enolizable partners, controlling which one acts as the nucleophile is critical.

    • Solution: Pre-form one enolate completely and irreversibly using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperature. Then, slowly add the second carbonyl compound (the electrophile) to the solution of the pre-formed enolate.[6]

Question 3: I've successfully synthesized my target butenoic acid, but I am struggling with purification. What are the best practices?

Answer:

Purification can be a significant hurdle, either due to reaction byproducts or the inherent properties of the carboxylic acid.

Possible Causes & Solutions:

  • Triphenylphosphine Oxide (TPPO) Contamination: If you used a Wittig reaction, the TPPO byproduct is notoriously difficult to remove by standard chromatography due to its polarity.[8]

    • Solution 1: After the reaction, add a solution of ZnCl₂. This forms an insoluble ZnCl₂(TPPO)₂ complex that can be filtered off.[8]

    • Solution 2: Perform flash column chromatography, but be aware that TPPO can still co-elute with some products.[8] The HWE reaction avoids this specific byproduct.

  • Carboxylic Acid Issues: Carboxylic acids can streak on silica gel columns and may be difficult to handle.

    • Solution 1 (Acid/Base Extraction): A robust method for purifying carboxylic acids is to dissolve the crude product in an organic solvent (like diethyl ether) and extract with an aqueous base (e.g., NaOH, NaHCO₃). The carboxylate salt will move to the aqueous layer, leaving neutral impurities behind. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure acid, which is then extracted back into an organic solvent.[9]

    • Solution 2 (Esterification/Hydrolysis): For very difficult purifications, consider converting the crude acid to its methyl or ethyl ester. Esters are typically much easier to purify by standard chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid.[9]

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant challenge in these syntheses?

Steric hindrance refers to the spatial arrangement of atoms in a molecule that physically obstructs a reaction from occurring. In the synthesis of substituted butenoic acids, large or bulky groups near the reactive sites (like a carbonyl group or a developing double bond) can prevent reagents from approaching, slowing down or completely stopping a desired transformation. This is particularly problematic for reactions that require a specific geometry in the transition state, such as the formation of the oxaphosphetane intermediate in the Wittig reaction.[1][2]

Q2: What are the most reliable methods for forming the double bond in a sterically hindered butenoic acid?

The Horner-Wadsworth-Emmons (HWE) reaction is widely considered one of the most reliable and versatile methods, especially when dealing with sterically hindered ketones that are poor substrates for the Wittig reaction.[3][4] Other useful methods include the Aldol condensation (particularly the Claisen-Schmidt variant) followed by dehydration[10] and the Knoevenagel condensation for synthesizing trisubstituted alkenes.[11]

Q3: How does the Horner-Wadsworth-Emmons (HWE) reaction compare to the Wittig reaction for these substrates?

The HWE reaction offers several advantages over the Wittig reaction for synthesizing sterically hindered olefins, as summarized in the table below.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Nucleophile Phosphorus YlidePhosphonate Carbanion
Reactivity Less reactive; often fails with hindered ketones.[1][2]More nucleophilic; reacts readily with hindered aldehydes and ketones.[3][4]
Byproduct Triphenylphosphine oxide (TPPO) - difficult to remove.[8]Water-soluble phosphate ester - easily removed during aqueous workup.
Stereoselectivity Unstabilized ylides give (Z)-alkenes; stabilized ylides give (E)-alkenes.[2][12]Generally gives the thermodynamically more stable (E)-alkene with high selectivity.[4][13]
Base Requirement Often requires very strong bases (e.g., n-BuLi).[1]Can be performed with a wider range of bases (e.g., NaH, NaOEt, DBU/LiCl).

Q4: How can I activate a sterically hindered carboxylic acid for conversion to other functional groups (e.g., amides, esters)?

Direct conversion of a sterically hindered carboxylic acid can be difficult. A common strategy is to first convert it into a more reactive intermediate. For example, hindered acids can be efficiently converted to Weinreb amides using methanesulfonyl chloride and triethylamine to form a mixed anhydride in situ, which then reacts with N,O-dimethylhydroxylamine.[14] For esterification, catalysts such as tin (II) chloride or tetrabutyl titanate can be effective for reacting hindered acids with alcohols at elevated temperatures.[15]

Experimental Protocols

Protocol: General Procedure for Horner-Wadsworth-Emmons Olefination of a Hindered Ketone

This protocol is a representative example for synthesizing an α,β-unsaturated ester from a sterically hindered ketone.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Olefination cluster_2 Step 3: Workup & Purification a Suspend NaH in anhydrous THF b Cool to 0 °C a->b c Slowly add Phosphonate Ester b->c d Warm to RT Stir for 1h c->d e Cool back to 0 °C d->e f Slowly add hindered ketone in THF e->f g Warm to RT Stir overnight f->g h Quench with sat. aq. NH4Cl g->h i Extract with Ethyl Acetate h->i j Dry, Concentrate & Purify (Chromatography) i->j k Final Product: α,β-Unsaturated Ester j->k

Caption: General experimental workflow for an HWE reaction.

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate (or other suitable phosphonate ester)

  • Sterically hindered ketone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Carbanion Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of the phosphonate ester (1.05 equivalents) in anhydrous THF dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Hydrogen gas evolution should be observed.

  • Olefination Reaction:

    • Cool the resulting solution of the phosphonate carbanion back to 0 °C.

    • Slowly add a solution of the hindered ketone (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.[3]

    • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.[3]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).[3]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel to afford the pure α,β-unsaturated ester.

  • (Optional) Hydrolysis to Butenoic Acid:

    • The purified ester can be hydrolyzed to the final carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH or LiOH, followed by acidic workup).

References

Preventing isomerization during the synthesis of butenoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during the synthesis of butenoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common isomerization issue when synthesizing butenoic acid derivatives?

A1: A prevalent issue is the isomerization of β,γ-unsaturated acids, such as 3-butenoic acid, to their more thermodynamically stable α,β-unsaturated counterparts, like crotonic acid ((E)-2-butenoic acid).[1] This occurs because the double bond in the α,β-position is conjugated with the carbonyl group of the carboxylic acid, which is an energetically favorable arrangement.[1] Another common challenge is controlling the E/Z stereochemistry of 2-butenoic acid derivatives.

Q2: What reaction conditions promote the isomerization of 3-butenoic acid to crotonic acid?

A2: Isomerization of 3-butenoic acid is significantly accelerated by the presence of bases or alkali.[1] Elevated temperatures and prolonged reaction times also contribute to this unwanted side reaction.[1] Therefore, synthetic routes and work-up procedures involving strongly basic conditions or high heat are highly susceptible to this isomerization.

Q3: I am synthesizing 3-butenoic acid by hydrolyzing allyl cyanide. Why is my product contaminated with crotonic acid?

A3: If the hydrolysis of allyl cyanide (3-butenenitrile) is performed under basic conditions (e.g., using sodium hydroxide), the initially formed 3-butenoate salt can readily isomerize to the more stable crotonate salt. Subsequent acidification will then produce a mixture of 3-butenoic acid and crotonic acid.[1] To minimize this, acid-catalyzed hydrolysis is the recommended method.[1][2]

Q4: How can I control the E/Z selectivity during the synthesis of 2-butenoic acid derivatives via the Wittig reaction?

A4: The stereochemical outcome of a Wittig reaction depends on the stability of the phosphonium ylide. Stabilized ylides, which typically contain an electron-withdrawing group (e.g., an ester), react under thermodynamic control and predominantly form the (E)-alkene.[3] Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) are more reactive and generally lead to the (Z)-alkene.[3]

Q5: Is it possible to convert an (E)-2-butenoic acid derivative to the (Z)-isomer?

A5: Yes, photochemical isomerization is a common method. Irradiation of an (E)-α,β-unsaturated ester can lead to a mixture of both (E) and (Z) isomers. The use of Lewis acids, such as ethylaluminium dichloride (EtAlCl₂), during irradiation can shift the photoequilibrium towards the thermodynamically less stable (Z)-isomer.

Q6: How can I detect and quantify the amount of isomeric impurity in my sample?

A6: Several analytical techniques are effective:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for distinguishing and quantifying isomers. For E/Z isomers of 2-butenoic acid derivatives, the coupling constants (J-values) of the vinyl protons are diagnostic. Trans protons in the (E)-isomer typically have a larger coupling constant (around 16 Hz) compared to cis protons in the (Z)-isomer (around 13 Hz). The relative amounts of the isomers can be determined by integrating their respective proton signals.[4] For mixtures of 3-butenoic acid and crotonic acid, the unique signals for the different types of vinyl and allylic protons allow for quantification.[1][5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify butenoic acid isomers.[1][6] The choice of column and mobile phase is critical for achieving good resolution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like butenoic acid isomers.[1]

Q7: How can I remove an unwanted isomer from my final product?

A7: The appropriate purification method depends on the specific isomers:

  • Fractional Distillation under Reduced Pressure: This technique is effective for separating isomers with different boiling points, such as 3-butenoic acid and crotonic acid.[1] Performing the distillation under vacuum is crucial to lower the boiling points and prevent thermal decomposition and further isomerization.[7]

  • Chromatography: Column chromatography is a versatile method for separating isomers. For butenoic acid derivatives, silica gel chromatography is often used. HPLC can also be employed for preparative separations.[8][9]

  • Selective Washing: In some cases, a careful wash with a mild basic solution, like sodium bicarbonate, can selectively extract the more acidic isomer into the aqueous layer. This must be done quickly and at a low temperature to avoid inducing further isomerization.[1]

Troubleshooting Guides

Issue 1: Formation of Crotonic Acid during Synthesis of 3-Butenoic Acid
Symptom Possible Cause(s) Troubleshooting Steps
Significant amount of crotonic acid detected in the final product after hydrolysis of allyl cyanide. Use of basic hydrolysis conditions (e.g., NaOH, KOH).Switch to acid-catalyzed hydrolysis using a strong acid like HCl or H₂SO₄.[1][2]
High reaction temperature during hydrolysis or work-up.Maintain a lower reaction temperature. During work-up, especially if a basic wash is unavoidable, perform it quickly and at a low temperature (e.g., on an ice bath).[1]
Prolonged reaction or work-up time.Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times. Minimize the duration of any steps involving basic conditions.
A mixture of isomeric acids is obtained from the carboxylation of allylmagnesium bromide. The Grignard reagent exists as an equilibrium mixture of allylmagnesium bromide and crotylmagnesium bromide.Control the temperature during the formation of the Grignard reagent, as temperature can influence the isomeric equilibrium. Add the Grignard reagent to a large excess of crushed dry ice to favor the kinetic product (3-butenoic acid).[1]
High temperature during the carboxylation reaction.Maintain a low temperature (e.g., -78 °C) during the addition of the Grignard reagent to the carbon dioxide source.
Issue 2: Poor E/Z Selectivity in the Synthesis of 2-Butenoic Acid Derivatives
Symptom Possible Cause(s) Troubleshooting Steps
A mixture of (E) and (Z) isomers is obtained from a Wittig reaction. The ylide used has intermediate stability (e.g., a semi-stabilized ylide).For higher (E)-selectivity, use a stabilized ylide (e.g., one derived from an α-bromoester) and consider running the reaction in an aqueous medium, which can enhance E-selectivity.[2][10] For higher (Z)-selectivity, use a non-stabilized ylide and salt-free conditions.
Reaction conditions favor equilibration of intermediates.For Z-selective reactions with non-stabilized ylides, avoid lithium-containing bases and use solvents like THF or DMF.
The desired (Z)-isomer is not the major product. The (E)-isomer is thermodynamically more stable and often favored.Consider synthesizing the (Z)-isomer through alternative routes, such as the reaction of an appropriate amine with maleic anhydride to form a (Z)-4-oxo-4-(arylamino)but-2-enoic acid.[11] Alternatively, the (E)-isomer can be converted to the (Z)-isomer via photochemical isomerization in the presence of a Lewis acid.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Allyl Cyanide to 3-Butenoic Acid

This protocol is adapted from a well-established procedure and is designed to minimize isomerization to crotonic acid.[2]

Materials:

  • Allyl cyanide (3-butenenitrile)

  • Concentrated hydrochloric acid

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add allyl cyanide to concentrated hydrochloric acid.

  • Heat the mixture to reflux. The reaction is exothermic and should be monitored carefully.

  • After the initial vigorous reaction subsides, continue to heat at reflux for approximately 15 minutes to ensure complete hydrolysis.

  • Allow the mixture to cool and add water.

  • Transfer the mixture to a separatory funnel. The 3-butenoic acid will typically form the upper organic layer.

  • Separate the layers and extract the aqueous layer with two portions of diethyl ether.

  • Combine the initial organic layer with the ether extracts.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by distillation at atmospheric pressure.

  • Purify the crude 3-butenoic acid by fractional distillation under reduced pressure. Collect the fraction boiling at 69-70 °C at 12 mmHg.

Critical Note: Throughout the work-up, avoid contact with alkaline solutions to prevent isomerization to crotonic acid.[2]

Protocol 2: Synthesis of (Z)-4-oxo-4-(p-tolylamino)but-2-enoic acid

This protocol describes the synthesis of a (Z)-butenoic acid derivative from maleic anhydride.[11]

Materials:

  • Maleic anhydride

  • p-toluidine

  • Appropriate solvent (e.g., a non-polar organic solvent)

Procedure:

  • Dissolve maleic anhydride in a suitable solvent at room temperature.

  • Add a solution of p-toluidine in the same solvent dropwise to the maleic anhydride solution with stirring.

  • The reaction is typically rapid and results in the formation of the (Z)-4-oxo-4-(p-tolylamino)but-2-enoic acid as a precipitate.

  • Stir the mixture for a specified time at room temperature to ensure complete reaction.

  • Collect the product by filtration, wash with a small amount of cold solvent, and dry.

Note: This reaction proceeds via a ring-opening of the maleic anhydride by the amine, which preserves the (Z)-geometry of the double bond.

Data Presentation

Table 1: Influence of Hydrolysis Conditions on Isomer Formation

Starting Material Hydrolysis Conditions Major Product Major Isomeric Impurity Yield of Desired Product
Allyl CyanideAcid-catalyzed (e.g., HCl, reflux)3-Butenoic AcidCrotonic Acid (minimal)Good to Excellent (e.g., 75-82%)[2]
Allyl CyanideBase-catalyzed (e.g., NaOH, reflux)Crotonic Acid3-Butenoic Acid (minor)Low (significant isomerization occurs)[1]

Table 2: E/Z Selectivity in Wittig Reactions of a Stabilized Ylide

Aldehyde Ylide Reaction Conditions E/Z Ratio Yield
p-Anisaldehyde(Ethoxycarbonylmethyl)triphenylphosphonium bromideNaHCO₃, Water, 20 °C, 4h92:866%[10]
p-Anisaldehyde(Ethoxycarbonylmethyl)triphenylphosphonium bromideNaHCO₃, Water, 90 °C, 30 min92:890%[10]
BenzaldehydeAllyl (triphenylphosphoranylidene)acetateVarious organic solventsPredominantly EHigh
4-Nitrobenzaldehyde(Triphenylphosphoranylidene)acetonitrileToluene, reflux>95:5>90%

Visualizations

Isomerization_Pathway 3-Butenoic Acid 3-Butenoic Acid Crotonic Acid (E-2-Butenoic Acid) Crotonic Acid (E-2-Butenoic Acid) 3-Butenoic Acid->Crotonic Acid (E-2-Butenoic Acid) Base or Heat

Caption: Isomerization of 3-butenoic acid to the more stable crotonic acid.

Wittig_Selectivity cluster_ylide Ylide Type cluster_product Major Alkene Product Stabilized Ylide Stabilized Ylide E_Alkene (E)-Alkene Stabilized Ylide->E_Alkene Thermodynamic Control Non-stabilized Ylide Non-stabilized Ylide Z_Alkene (Z)-Alkene Non-stabilized Ylide->Z_Alkene Kinetic Control

Caption: E/Z selectivity in the Wittig reaction based on ylide stability.

Troubleshooting_Workflow cluster_type Type of Isomerization cluster_solution1 Solutions for β,γ to α,β cluster_solution2 Solutions for E/Z Control start Isomerization Observed? type1 β,γ to α,β start->type1 Yes type2 E/Z Mixture start->type2 Yes end Desired Isomer Obtained start->end No sol1a Use Acid Catalysis type1->sol1a sol1b Lower Temperature type1->sol1b sol1c Reduce Base Exposure type1->sol1c sol2a Modify Wittig Ylide type2->sol2a sol2b Use Photochemistry with Lewis Acid type2->sol2b sol2c Alternative Synthesis (e.g., from Maleic Anhydride) type2->sol2c sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol2c->end

Caption: Troubleshooting workflow for isomerization issues.

References

Technical Support Center: Column Chromatography of Polar Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polar organic acids in column chromatography.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the chromatographic analysis of polar organic acids in a direct question-and-answer format.

Poor or No Retention in Reversed-Phase (RP) Chromatography

Q1: Why are my polar organic acids eluting at or near the void volume in my reversed-phase (C18) separation?

A1: Polar organic acids often exhibit poor retention on traditional non-polar stationary phases like C18. This is due to their high polarity, which gives them a stronger affinity for the polar mobile phase than the non-polar stationary phase. At a mobile phase pH above the pKa of the acid, the analyte will be ionized (negatively charged), further increasing its polarity and reducing its retention on the hydrophobic stationary phase.[1][2][3]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to at least two units below the pKa of your acidic analyte will suppress its ionization, making it more neutral and less polar.[1][4] This increases its affinity for the stationary phase and improves retention. For example, using a mobile phase containing 0.1% formic acid or phosphoric acid can be effective.[5][6][7]

  • Use a Polar-Embedded or Aqueous-Compatible Column: These columns have a modified stationary phase that allows for the use of highly aqueous mobile phases (even 100% water) without the risk of "phase collapse," where the C18 chains fold in on themselves.[5] This enables better retention of very polar compounds.

  • Consider Alternative Chromatography Modes: If pH adjustment is not sufficient, Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography, or Ion-Pair Chromatography may be more suitable.[8]

Peak Shape Problems: Tailing and Fronting

Q2: My organic acid peaks are showing significant tailing. What are the common causes and how can I fix it?

A2: Peak tailing is a common issue when analyzing acidic compounds and can be caused by several factors:

  • Secondary Interactions: Strong interactions between the acidic analytes and residual silanol groups on the silica-based stationary phase can lead to tailing.[3] Operating at a lower pH can help to protonate these silanol groups and minimize these unwanted interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks. Try diluting your sample to see if the peak shape improves.

  • Metal Chelation: Some organic acids can interact with trace metals in the HPLC system (e.g., stainless steel tubing, frits), causing peak tailing. Using a column with hardware designed to mitigate these interactions can improve peak shape.

Q3: What causes peak fronting and how can I resolve it?

A3: Peak fronting, where the first half of the peak is broader than the second half, is often a result of:

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting. Ensure your sample is completely dissolved before injection.

  • Column Overload: Similar to tailing, injecting a sample concentration that exceeds the column's capacity can also cause fronting.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the separation, resulting in a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.

Method Selection and Optimization

Q4: When should I choose HILIC or Mixed-Mode Chromatography over Reversed-Phase for my polar organic acids?

A4:

  • HILIC: This technique is ideal for very polar compounds that are not retained in reversed-phase chromatography. HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile). Water acts as the strong eluting solvent. HILIC is particularly useful for separating polar metabolites like amino acids, sugars, and organic acids.[9]

  • Mixed-Mode Chromatography: This approach utilizes a stationary phase with both reversed-phase and ion-exchange characteristics.[8] This dual retention mechanism provides excellent retention and selectivity for mixtures of polar and non-polar compounds, as well as acidic, basic, and neutral analytes in a single run. It can be a powerful tool when you need to separate compounds with a wide range of physicochemical properties.[8]

Q5: What is Ion-Pair Chromatography and when is it a good option for polar organic acids?

A5: Ion-Pair Chromatography is a technique used in reversed-phase HPLC to increase the retention of ionic compounds. An ion-pairing reagent, which has a charge opposite to the analyte and a non-polar tail, is added to the mobile phase.[10][11] For acidic analytes (anions), a positively charged ion-pairing reagent (e.g., tetrabutylammonium) is used. The reagent forms a neutral ion-pair with the analyte, which is then retained on the non-polar stationary phase.[10][11] This method is effective for retaining highly polar, charged organic acids that are otherwise unretained in reversed-phase chromatography.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Retention of Benzoic Acid

Mobile Phase pHRetention Time of Benzoic Acid (minutes)Analyte State
3.0High (well-retained)Predominantly unionized (more hydrophobic)
7.0Low (poorly retained)Predominantly ionized (more hydrophilic)

This table illustrates the general principle that for acidic compounds, a lower mobile phase pH (below the pKa) leads to increased retention in reversed-phase chromatography.[4][12]

Experimental Protocols

Protocol 1: Sample Preparation of Polar Organic Acids from Biological Matrices (e.g., Plasma)

This protocol outlines a general procedure for the extraction of polar organic acids from plasma for LC-MS analysis.

  • Internal Standard Spiking: To a 100 µL plasma sample, add an appropriate internal standard to account for variability during sample preparation and analysis.

  • Protein Precipitation: Add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted organic acids.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your chromatography method.[13]

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring the supernatant to an autosampler vial for injection.

Protocol 2: HILIC Column Equilibration

Proper column equilibration is crucial for reproducible retention times in HILIC.

  • Initial Column Flush: Before the first use, or when changing mobile phases, flush the new HILIC column with 60-80 column volumes of the initial mobile phase.

  • Pre-Injection Equilibration: For subsequent runs, equilibrate the column with at least 20 column volumes of the initial mobile phase before each injection.[14]

  • Gradient Re-equilibration: After a gradient elution, ensure a sufficient re-equilibration step (typically 5-10 column volumes) with the starting mobile phase composition is included at the end of the method to ensure reproducible retention for the next injection.[14]

  • Flow Rate for Equilibration: To shorten the equilibration time, it is possible to use a higher flow rate than the analytical flow rate, as the high organic content of the mobile phase results in low backpressure.[14]

Protocol 3: Step-by-Step Guide for Ion-Pair Chromatography

  • Select an Appropriate Ion-Pairing Reagent: For anionic organic acids, choose a cationic ion-pairing reagent such as a quaternary amine (e.g., tetrabutylammonium phosphate).

  • Prepare the Mobile Phase: Dissolve the ion-pairing reagent in the aqueous portion of the mobile phase at a suitable concentration (typically 5-20 mM). Ensure the pH of the mobile phase is appropriate to keep both the analyte and the ion-pairing reagent in their ionized forms.[15]

  • Column Equilibration: Equilibrate the reversed-phase column with the ion-pairing mobile phase for an extended period (at least 30-60 minutes) to allow the ion-pairing reagent to adsorb onto the stationary phase and establish equilibrium.

  • Sample Injection: Inject the sample dissolved in the mobile phase.

  • Elution: Elute the ion-paired analytes using an isocratic or gradient method. The retention can be adjusted by changing the concentration of the ion-pairing reagent, the organic modifier content, or the pH of the mobile phase.[16]

  • Column Wash: After the analysis, it is crucial to thoroughly wash the column with a mobile phase without the ion-pairing reagent to remove the adsorbed reagent. It is often recommended to dedicate a column for ion-pairing applications to avoid memory effects in other analyses.[15]

Visualizations

Troubleshooting_Workflow Start Start: Poor Chromatography of Polar Organic Acids CheckRetention Poor Retention? Start->CheckRetention CheckPeakShape Poor Peak Shape? CheckRetention->CheckPeakShape No LowerpH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) CheckRetention->LowerpH Yes Tailing Peak Tailing? CheckPeakShape->Tailing Yes End Improved Chromatography CheckPeakShape->End No Fronting Peak Fronting? Tailing->Fronting No ReduceLoad Reduce Sample Load/ Dilute Sample Tailing->ReduceLoad Yes Fronting->ReduceLoad Yes CheckSolvent Ensure sample is dissolved in initial mobile phase Fronting->CheckSolvent No UseAqColumn Use Aqueous Compatible C18 Column LowerpH->UseAqColumn ConsiderAltMode Consider Alternative Modes: HILIC, Mixed-Mode, Ion-Pair UseAqColumn->ConsiderAltMode ConsiderAltMode->End CheckSilanol Lower pH to reduce silanol interactions ReduceLoad->CheckSilanol CheckSilanol->End CheckSolvent->End pH_Effect_on_Retention cluster_low_ph Mobile Phase pH < pKa cluster_high_ph Mobile Phase pH > pKa LowpH_Analyte R-COOH (Unionized, Less Polar) LowpH_Interaction Stronger interaction with non-polar stationary phase LowpH_Analyte->LowpH_Interaction LowpH_Result Increased Retention LowpH_Interaction->LowpH_Result HighpH_Analyte R-COO- (Ionized, More Polar) HighpH_Interaction Weaker interaction with non-polar stationary phase HighpH_Analyte->HighpH_Interaction HighpH_Result Decreased Retention HighpH_Interaction->HighpH_Result Analyte Polar Organic Acid (R-COOH) cluster_low_ph cluster_low_ph cluster_high_ph cluster_high_ph

References

Catalyst selection for the synthesis of substituted butenoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the catalytic synthesis of substituted butenoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing substituted butenoic acids?

A1: Several catalytic methods are employed for the synthesis of substituted butenoic acids and their derivatives. The choice of catalyst largely depends on the desired substitution pattern and stereochemistry. Key methods include:

  • Palladium-catalyzed cross-coupling reactions: Particularly the Heck reaction, for the synthesis of aryl-substituted butenoic acids.[1][2][3]

  • Ruthenium-catalyzed reactions: Used for constructing complex butenolide structures fused with other rings.[4]

  • Copper-catalyzed reactions: Employed in the enantioselective synthesis of functionalized γ-butenolides from allenoic acids.[5]

  • Gold-catalyzed cycloisomerization: Effective for converting alkynoic acids into lactones, which can be precursors to or isomers of substituted butenoic acids.[6][7]

  • Organocatalysis: Utilized for various transformations, including the synthesis of chiral butenolides.[8][9][10]

  • Rhodium-catalyzed cyclizations: Explored for the cyclization of alkynoic acids.[11]

Q2: What is the most common side reaction observed during the synthesis of 3-butenoic acid, and how can it be minimized?

A2: The most prevalent side reaction is the isomerization of 3-butenoic acid to its more thermodynamically stable isomer, crotonic acid (trans-2-butenoic acid).[12][13] This occurs because the double bond in crotonic acid is conjugated with the carboxylic acid group, which is an energetically favorable arrangement.[12]

To minimize this isomerization, consider the following:

  • Temperature Control: Avoid high temperatures during both the reaction and purification steps.[13]

  • Control of pH: Minimize contact with strong bases, as alkaline conditions can promote isomerization. If a basic wash is necessary, it should be performed quickly and at a low temperature.[12][13]

  • Reaction Time: Optimize the reaction time to achieve maximum conversion without significant isomerization.[12]

  • Purification Method: Careful fractional distillation under reduced pressure can effectively separate 3-butenoic acid from the higher-boiling crotonic acid.[12][13]

Q3: How can I improve the yield in the synthesis of 4-aryl-3-butenoic acids via a palladium-catalyzed oxidative Heck reaction?

A3: Low yields in the palladium-catalyzed direct C-H arylation of 3-butenoic acid derivatives can be addressed by optimizing the reaction conditions. A study on this reaction found that the choice of oxidant is critical. Copper(II) acetate was identified as the most effective oxidant, leading to significantly improved yields.[1] The palladium catalyst is also essential for this transformation.[2]

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s) Citation(s)
Low yield of 3-butenoic acid and significant formation of crotonic acid in the hydrolysis of allyl cyanide. Isomerization of the product to the more stable crotonic acid.Control the temperature during hydrolysis and distillation. Avoid prolonged heating and strongly basic conditions.[12][13]
Incomplete hydrolysis of the nitrile.Increase the reaction time or moderately raise the temperature. Ensure the correct molar ratio of acid to nitrile.[13]
Loss of product during aqueous workup.Saturate the aqueous layer with sodium chloride before extraction to reduce the solubility of 3-butenoic acid. Increase the number of extractions.[13]
Formation of a mixture of isomeric acids from the carboxylation of allylmagnesium bromide. Equilibrium of the Grignard reagent.Control the temperature during the formation of the Grignard reagent.[12]
Conditions of the carboxylation reaction.Add the Grignard reagent to a large excess of crushed dry ice to favor the kinetic product.[12]
Low enantioselectivity in the copper-catalyzed synthesis of γ-butenolides. Suboptimal ligand for the copper catalyst.Screen different chiral ligands. For the asymmetric radical lactonization of 2,3-allenoic acids, PyBim-based ligands have shown to enhance both catalytic efficiency and enantioselectivity.[5]
Incorrect reaction conditions.Optimize solvent, temperature, and reaction time.[5]
Poor regioselectivity in the functionalization of butenolides. Inherent reactivity of the butenolide ring.The choice of catalyst and reaction conditions can direct the regioselectivity. For instance, in palladium-catalyzed arylations, high selectivity for the γ-position can be achieved.[6]

Quantitative Data

Table 1: Optimization of Palladium-Catalyzed Direct C-H Arylation of 3-Butenoic Acid

EntryCatalyst (mol %)OxidantYield (%)
1Pd(PPh₃)₂Cl₂ (2.5)Cu(OAc)₂83
2Pd(PPh₃)₂Cl₂ (2.5)Ag₂CO₃56
3Pd(PPh₃)₂Cl₂ (2.5)Oxone45
4Pd(PPh₃)₂Cl₂ (2.5)PhI(OAc)₂72
5NoneCu(OAc)₂0

Reaction conditions: 3-butenoic acid derivative (0.2 mmol), arylsulfonyl hydrazide (0.24 mmol), oxidant (x mol %), DMF (1 mL), 100 °C, 10 h.[2]

Table 2: Ligand Screening for Copper-Catalyzed Asymmetric Lactonization

EntryLigandYield (%)Enantiomeric Ratio (er)
1L1 (Oxazoline derivative)6580:20
2L3 (Oxazoline derivative)6883:17
3L8 (PyBim derivative)7293.5:6.5

Reaction conditions: 2-methyl-4-phenylbuta-2,3-allenoic acid (0.1 mmol), 4-bromophenyldiazonium tetrafluoroborate (0.15 mmol), Na₂S₂O₅ (0.15 mmol), Cu(OAc)₂ (2.0 mol%), and ligand (2.4 mol%) in solvent (0.1 M) at room temperature for 48 h under a nitrogen atmosphere.[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C-H Arylation of 3-Butenoic Acid [2]

Materials:

  • 3-Butenoic acid derivative (1a)

  • Arylsulfonyl hydrazide (2a)

  • Pd(PPh₃)₂Cl₂

  • Copper(II) acetate (Cu(OAc)₂)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction tube, add the 3-butenoic acid derivative (1a, 0.2 mmol), arylsulfonyl hydrazide (2a, 0.24 mmol), Pd(PPh₃)₂Cl₂ (2.5 mol %), and Cu(OAc)₂ (0.24 mmol).

  • Add DMF (1 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 10 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-aryl-3-butenoic acid.

Protocol 2: Copper-Catalyzed Enantioselective Synthesis of γ-Butenolides [5]

Materials:

  • Cu(OAc)₂

  • Chiral ligand (L8)

  • Dichloromethane (DCM)

  • Aryldiazonium tetrafluoroborate

  • Na₂S₂O₅

  • 2,3-Allenoic acid

  • 1,4-Dioxane

Procedure:

  • In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve Cu(OAc)₂ (0.004 mmol, 2 mol%) and ligand L8 (0.0048 mmol, 2.4 mol%) in DCM (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Evaporate the solvent under reduced pressure.

  • To the residue, sequentially add aryldiazonium tetrafluoroborate (0.3 mmol, 1.5 equiv), Na₂S₂O₅ (0.3 mmol, 1.5 equiv), 2,3-allenoic acid (0.2 mmol, 1.0 equiv), and 1,4-dioxane (to achieve a 0.1 M concentration).

  • Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

  • Upon completion, purify the reaction mixture by flash column chromatography on silica gel to yield the chiral sulfonyl γ-butenolide.

Visualizations

Catalyst_Selection_Workflow start Define Target Substituted Butenoic Acid sub_type Substitution Pattern? start->sub_type aryl_sub Aryl Substitution (e.g., 4-aryl) sub_type->aryl_sub Aryl alkyl_sub Alkyl/Other Substitution sub_type->alkyl_sub Alkyl/Other pd_cat Palladium-Catalyzed Heck Reaction aryl_sub->pd_cat chiral_center Chiral Center Required? alkyl_sub->chiral_center cu_cat Copper-Catalyzed Asymmetric Synthesis chiral_center->cu_cat Yes ru_cat Ruthenium-Catalyzed Metathesis/Cyclization chiral_center->ru_cat No (complex structures) organo_cat Organocatalysis chiral_center->organo_cat Yes (specific transformations) protocol Select Appropriate Experimental Protocol pd_cat->protocol cu_cat->protocol ru_cat->protocol organo_cat->protocol

Caption: Catalyst selection workflow for substituted butenoic acids.

Troubleshooting_Logic start Experiment Issue issue_type Identify Primary Problem start->issue_type low_yield Low Yield issue_type->low_yield Yield side_product Major Side Product issue_type->side_product Purity low_selectivity Low Selectivity (enantio/regio) issue_type->low_selectivity Selectivity check_conditions Review Reaction Conditions (Temp, Time, Conc.) low_yield->check_conditions check_reagents Verify Reagent Purity and Stoichiometry low_yield->check_reagents side_product->check_conditions check_catalyst Evaluate Catalyst/Ligand Activity and Loading low_selectivity->check_catalyst optimize Systematically Optimize Conditions check_conditions->optimize check_reagents->optimize check_catalyst->optimize

References

Managing reaction temperature for selective butenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of butenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing reaction temperature for optimal yield and selectivity.

Troubleshooting Guides

Issue 1: Low Yield of 3-Butenoic Acid and Significant Formation of Crotonic Acid

Symptoms: The final product analysis (e.g., by GC or NMR) shows a low yield of the desired 3-butenoic acid and a significant peak corresponding to crotonic acid.

Root Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessive Reaction Temperature Elevated temperatures significantly accelerate the isomerization of 3-butenoic acid to the more thermodynamically stable crotonic acid.[1] Solution: Carefully control the reaction temperature. For the hydrolysis of allyl cyanide, a recommended range is 60-80°C.[2] Use a temperature-controlled oil bath or heating mantle and monitor the internal reaction temperature closely.
Use of Basic Conditions The isomerization to crotonic acid is strongly catalyzed by the presence of bases or alkali.[1] Solution: For methods like the hydrolysis of allyl cyanide, opt for acid-catalyzed hydrolysis (e.g., using concentrated HCl) over basic hydrolysis (e.g., using NaOH).[1] During workup, avoid washing with basic solutions until the final purification steps, and if necessary, perform it quickly at low temperatures.[1]
Prolonged Reaction Time Even at optimal temperatures, extended reaction times can lead to increased isomerization. Solution: Monitor the reaction progress using techniques like TLC or GC to determine the point of maximum conversion of the starting material without significant byproduct formation.[1] Quench the reaction once the starting material is consumed.
High Temperature during Purification Distillation at atmospheric pressure can lead to thermal decomposition and isomerization. Solution: Purify the crude 3-butenoic acid by fractional distillation under reduced pressure.[1] This lowers the boiling point and minimizes thermal stress on the molecule.
Issue 2: Formation of a Mixture of Isomeric Acids in Grignard Reaction

Symptoms: The product mixture contains 3-butenoic acid along with crotonic acid and isocrotonic acid.

Root Causes and Solutions:

Possible Cause Troubleshooting Steps
Equilibrium of the Grignard Reagent The allylmagnesium halide Grignard reagent can exist in equilibrium with its isomeric form, crotylmagnesium halide. Carboxylation of this mixture leads to a mixture of butenoic acid isomers. Solution: Control the temperature during the formation of the Grignard reagent, as temperature can influence the isomeric equilibrium. Adding the Grignard reagent to a large excess of crushed dry ice is a common technique to favor the kinetic product (3-butenoic acid).

Frequently Asked Questions (FAQs)

Q1: What is the most significant side reaction to consider when synthesizing 3-butenoic acid?

A1: The most prevalent side reaction is the isomerization of 3-butenoic acid (vinylacetic acid) to its more thermodynamically stable isomer, crotonic acid (trans-2-butenoic acid).[1] This occurs because the double bond in crotonic acid is in conjugation with the carboxylic acid group, which is an energetically favorable arrangement.[1]

Q2: What are the primary conditions that promote the isomerization of 3-butenoic acid to crotonic acid?

A2: The isomerization is significantly accelerated by two main factors: the presence of bases or alkali and elevated temperatures.[1] Therefore, synthetic routes and workup procedures involving alkaline conditions or high heat are highly susceptible to this side reaction.

Q3: I am using the hydrolysis of allyl cyanide to synthesize 3-butenoic acid. Why is my product contaminated with crotonic acid?

A3: If the hydrolysis is carried out under basic conditions (e.g., using sodium hydroxide), the resulting carboxylate salt of 3-butenoic acid can readily isomerize to the crotonate salt. Subsequent acidification will then produce a mixture of 3-butenoic acid and crotonic acid.[1] To minimize this, acid-catalyzed hydrolysis is the preferred method.[1]

Q4: How can I effectively remove crotonic acid from my 3-butenoic acid product?

A4: Purification can be achieved through a few methods:

  • Fractional Distillation under Reduced Pressure: Since 3-butenoic acid and crotonic acid have different boiling points, fractional distillation is an effective separation method. Performing this under a vacuum is crucial to prevent further isomerization at high temperatures.[1]

  • Bicarbonate Washing: The acidity of the two isomers is slightly different. A careful washing of an ethereal solution of the mixture with a sodium bicarbonate solution can selectively extract the more acidic crotonic acid into the aqueous layer.[1]

Q5: Can temperature affect the selectivity in other butenoic acid synthesis methods?

A5: Yes, temperature is a critical parameter in most chemical reactions. For instance, in the Koch-Haaf reaction of allyl alcohol, temperature can influence carbocation rearrangements, potentially leading to a mixture of isomeric acids.

Data Presentation

The following table illustrates the expected impact of reaction temperature on the yield and selectivity of 3-butenoic acid synthesis via the hydrolysis of allyl cyanide. Note that these are representative values based on qualitative descriptions and kinetic studies, as precise data can vary with specific experimental conditions.

Reaction Temperature (°C)Approximate Yield of 3-Butenoic Acid (%)Selectivity for 3-Butenoic Acid (%)Primary Byproduct
5060>95Unreacted Allyl Cyanide
7085~90Crotonic Acid
9075~70Crotonic Acid
11060<50Crotonic Acid

A seminal study on the gas-phase unimolecular reactions of butenoic acid isomers at 593 K provided the following rate constants for their interconversion, highlighting the tendency for isomerization at elevated temperatures:

Reaction Rate Constant (s⁻¹)
3-Butenoic acid → Isocrotonic acidk₁
Isocrotonic acid → 3-Butenoic acidk₋₁
Isocrotonic acid → Crotonic acidk₂
Crotonic acid → Isocrotonic acidk₋₂
Note: The study demonstrated the intermediacy of isocrotonic acid in the conversion of 3-butenoic acid to crotonic acid.[3]

Experimental Protocols

Synthesis of 3-Butenoic Acid via Hydrolysis of Allyl Cyanide

This protocol is adapted from a literature procedure and is designed to minimize the formation of crotonic acid.

Materials:

  • Allyl cyanide (1.0 mol)

  • Concentrated hydrochloric acid (1.2 mol)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine allyl cyanide and concentrated hydrochloric acid.

  • Gently heat the mixture with frequent shaking. The reaction is exothermic and will begin to reflux on its own.

  • After the initial vigorous reaction subsides (approximately 15 minutes), continue to heat the mixture under reflux for an additional 30-60 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and add 100 mL of water.

  • Transfer the mixture to a separatory funnel. The 3-butenoic acid will form the upper layer.

  • Separate the upper organic layer and extract the aqueous layer twice with 100 mL portions of diethyl ether.

  • Combine the initial organic layer with the ether extracts.

  • Dry the combined organic phase over anhydrous magnesium sulfate and filter.

  • Remove the diethyl ether by distillation at atmospheric pressure.

  • Purify the crude 3-butenoic acid by fractional distillation under reduced pressure, collecting the fraction boiling at 70-72 °C at 9 mmHg.

Critical Note: Throughout the workup, avoid any contact with alkaline solutions to prevent isomerization to crotonic acid.[1]

Mandatory Visualizations

Experimental Workflow for 3-Butenoic Acid Synthesis

G Experimental Workflow: 3-Butenoic Acid Synthesis via Allyl Cyanide Hydrolysis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Allyl Cyanide + Conc. HCl Heating Gentle Heating (Reflux) Reactants->Heating Exothermic Reaction Quenching Add Water Heating->Quenching Extraction Separatory Funnel (Extract with Ether) Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Solvent_Removal Distill off Ether (Atmospheric Pressure) Drying->Solvent_Removal Vacuum_Distillation Fractional Distillation (Reduced Pressure) Solvent_Removal->Vacuum_Distillation Product Pure 3-Butenoic Acid Vacuum_Distillation->Product

Caption: A flowchart of the experimental workflow for the synthesis of 3-butenoic acid.

Logical Relationship: Temperature and Selectivity

G Logical Relationship: Impact of Temperature on Selectivity Increase_Temp Increase in Reaction Temperature Rate_Desired Increased Rate of Desired Reaction (Butenoic Acid Formation) Increase_Temp->Rate_Desired Rate_Isomerization Significantly Increased Rate of Isomerization Increase_Temp->Rate_Isomerization Selectivity Decreased Selectivity for 3-Butenoic Acid Rate_Isomerization->Selectivity Crotonic_Acid Increased Yield of Crotonic Acid Selectivity->Crotonic_Acid

Caption: The relationship between reaction temperature and product selectivity.

Signaling Pathway: HDAC Inhibition by a Butenoic Acid Derivative

A derivative of 3-butenoic acid, 4-phenyl-3-butenoic acid, has been identified as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a promising class of therapeutic agents for diseases like cancer.

G Simplified Signaling Pathway of HDAC Inhibition Butenoic_Acid_Derivative 4-Phenyl-3-butenoic Acid (Butenoic Acid Derivative) HDAC Histone Deacetylase (HDAC) Butenoic_Acid_Derivative->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Acetylated_Histones->Chromatin Relaxes Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Caption: The mechanism of action of a butenoic acid derivative as an HDAC inhibitor.

References

Technical Support Center: Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted starting materials from product mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common purification techniques, detailed experimental protocols, and quantitative data to aid in method selection and optimization.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the purification of reaction mixtures.

Recrystallization

FAQs

  • Q1: How do I select an appropriate solvent for recrystallization?

    • An ideal recrystallization solvent should dissolve the compound of interest well at elevated temperatures but poorly at room temperature.[1][2] The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.[1] The solvent should also be chemically inert towards your compound and have a relatively low boiling point for easy removal.[1]

  • Q2: What is "oiling out" and how can I prevent it?

    • "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound.[3] To prevent this, you can try adding more solvent to lower the saturation point, or select a solvent with a lower boiling point.[3] Vigorous stirring as the solution cools can also sometimes promote crystallization.[3]

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling. The solution is not supersaturated; too much solvent was used.[3]Gently heat the solution to evaporate some of the solvent, then allow it to cool again slowly.[3] You can also try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites, or add a seed crystal of the pure compound.[3]
Crystals crash out of solution too quickly. The solution is too concentrated or cooled too rapidly.Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly. Insulating the flask can help with slow cooling.
The recrystallized product is still impure. The cooling process was too fast, trapping impurities in the crystal lattice.Redissolve the crystals in fresh, hot solvent and allow the solution to cool at a slower rate. A second recrystallization may be necessary.
Low recovery of the purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.[4]Beforehand, use the minimum amount of hot solvent necessary to dissolve the crude product.[4] If you suspect product remains in the filtrate, you can try to concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that this second crop may be less pure.
Column Chromatography

FAQs

  • Q1: How do I choose the right solvent system (eluent) for my column?

    • The ideal solvent system should provide good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.4 on the TLC plate.

  • Q2: What is the difference between flash chromatography and gravity chromatography?

    • Flash chromatography uses pressure (e.g., from compressed air or a pump) to push the solvent through the column more quickly, resulting in a faster separation.[5] Gravity chromatography relies solely on gravity to move the solvent, which is a slower process.[5] Flash chromatography often provides better resolution for difficult separations.

Troubleshooting

ProblemPossible CauseSolution
Poor separation of compounds (overlapping bands). The polarity of the eluent is too high or too low. The column may be overloaded with the sample. The column was not packed properly, leading to channeling.Optimize the solvent system using TLC first. Try a shallower solvent gradient or isocratic elution. Reduce the amount of sample loaded onto the column. Ensure the column is packed uniformly without any air bubbles or cracks.
The compound is not moving down the column (stuck at the top). The eluent is not polar enough.Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Cracks or bubbles appear in the silica bed. The column has run dry. The packing was not allowed to settle properly.Never let the solvent level drop below the top of the stationary phase. If cracks appear, the separation will be compromised, and it is best to repack the column. Ensure the silica is fully settled before loading the sample.
Streaking or tailing of bands. The sample was not loaded in a narrow band. The compound may be interacting too strongly with the silica gel. The sample is degrading on the column.Dissolve the sample in a minimal amount of solvent and load it carefully onto the column in a concentrated band.[6] Adding a small amount of a more polar solvent (like a few drops of methanol to a dichloromethane eluent) can sometimes help. If degradation is suspected, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of a base like triethylamine.
Liquid-Liquid Extraction

FAQs

  • Q1: How do I know which layer is the organic layer and which is the aqueous layer?

    • This depends on the densities of the two immiscible solvents. Chlorinated solvents like dichloromethane and chloroform are generally denser than water and will form the bottom layer. Non-chlorinated solvents like diethyl ether, ethyl acetate, and hexanes are typically less dense than water and will be the top layer. A simple test is to add a drop of water to the separatory funnel; the layer it joins is the aqueous layer.

  • Q2: What is the purpose of a brine wash?

    • A wash with brine (a saturated aqueous solution of NaCl) helps to remove dissolved water from the organic layer and can also help to break up emulsions.[3]

Troubleshooting

ProblemPossible CauseSolution
An emulsion has formed between the two layers. Vigorous shaking of the separatory funnel.[3] High concentration of solutes. The presence of surfactants.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously.[3] Add a small amount of brine to increase the ionic strength of the aqueous layer, which can help break the emulsion.[3] Filtering the entire mixture through a pad of celite or glass wool can also be effective.
The layers are not separating. The densities of the two phases are very similar.Add more of either the organic or aqueous solvent to change the overall density of that phase. Centrifugation can also be used to force the separation of layers with similar densities.
I'm not sure if I've extracted all of my product. An insufficient number of extractions were performed.It is generally more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. After the initial extraction, perform one or two more extractions with fresh solvent and combine the organic layers. You can test the final aqueous layer by TLC to see if any product remains.
Distillation

FAQs

  • Q1: What is the difference between simple and fractional distillation?

    • Simple distillation is used to separate liquids with significantly different boiling points (typically >25 °C difference).[7] Fractional distillation is used for liquids with closer boiling points and employs a fractionating column to achieve a better separation through multiple vaporization-condensation cycles.[7][8]

  • Q2: Why is it important to not distill to dryness?

    • Distilling to dryness can lead to the formation of peroxides, which can be explosive, especially with ethers. It can also cause the residue in the flask to overheat and decompose.

Troubleshooting

ProblemPossible CauseSolution
Bumping or uneven boiling. The liquid is superheating.Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
The temperature is fluctuating during distillation. The distillation rate is too fast or too slow. The heating is uneven. The thermometer bulb is not positioned correctly.Adjust the heating to maintain a steady distillation rate (typically 1-2 drops per second). Ensure the heating mantle is in good contact with the flask. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
No distillate is being collected. The heating is insufficient to bring the vapor to the condenser. There is a leak in the system. The condenser water is not flowing or is too warm.Increase the heat to the distillation flask. Check all joints to ensure they are properly sealed. Ensure a steady flow of cold water through the condenser.
Poor separation in fractional distillation. The heating rate is too high, preventing the establishment of a proper temperature gradient in the column. The fractionating column is not efficient enough.Heat the mixture slowly and steadily to allow for proper equilibration between the liquid and vapor phases in the column.[9] For liquids with very close boiling points, a longer or more efficient fractionating column (e.g., a Vigreux or packed column) may be necessary.[9] Insulating the column can also improve efficiency.[9]

Data Presentation

Table 1: Comparison of Common Purification Techniques
ParameterRecrystallizationColumn ChromatographyLiquid-Liquid ExtractionDistillation
Principle Difference in solubility at different temperatures.[10]Differential partitioning between a stationary and mobile phase.[10]Differential solubility in two immiscible liquids.[11]Difference in boiling points.[7]
Best For Crystalline solids.[10]A wide range of compounds, including oils and non-crystalline solids.[10]Separating compounds based on their acidic, basic, or neutral properties.[12]Volatile liquids.[7]
Purity Achieved Good to Excellent (>98%).[10]Good to Excellent (>99% for some compounds).[10]Variable, often used as a preliminary purification step.Good to Excellent for liquids with large boiling point differences.
Yield Moderate to High (>80%).[10]Variable, depends on separation efficiency.[10]Generally high, but some material can be lost in multiple extractions.High, but some material is lost as hold-up in the apparatus.
Scalability Easily scalable.[10]Can be scaled up, but can become expensive and time-consuming.[10]Easily scalable.Easily scalable.
Solvent Consumption Generally lower.[10]Can be high.[10]Moderate.Low to none (for the separation itself).
Table 2: Efficiency of Common Drying Agents for Organic Solvents
Drying AgentCapacitySpeedCommon ApplicationsResidual Water (ppm) in THF after 48h (20% m/v loading)
Sodium Sulfate (Na₂SO₄) HighSlowGeneral purpose, neutral.[13]-
Magnesium Sulfate (MgSO₄) HighFastGeneral purpose, slightly acidic.[13]-
Calcium Chloride (CaCl₂) HighMediumDrying hydrocarbons.[13]-
Calcium Sulfate (CaSO₄ - Drierite®) LowFastGeneral purpose, neutral.[13]-
Potassium Carbonate (K₂CO₃) MediumMediumDrying basic and neutral compounds.[13]-
3Å Molecular Sieves HighSlow to MediumDrying a wide range of solvents to very low water levels.<10
Activated Alumina (Neutral) HighFastRapidly drying solvents like THF.<10 (after a single pass)

Data for THF drying adapted from a study by Williams and Lawton. The efficiency of drying agents can vary based on the solvent and the initial water content.[14]

Table 3: Common Silica Gel Grades for Column Chromatography
Grade (Mesh Size)Particle Size (µm)Typical Application
35-70 200-425Gravity Chromatography (large scale)
70-230 63-200Gravity Chromatography (standard)[5]
230-400 40-63Flash Chromatography[5]

The choice of silica gel depends on the desired resolution and the scale of the separation. Finer particles generally provide higher resolution but require higher pressure to achieve a good flow rate.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper, or for more thorough drying, place them in a desiccator under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Fill the column with the chosen eluent and then slowly add silica gel as a slurry to ensure even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully add the sample to the top of the silica bed.[6]

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Maintain a constant flow rate and never let the solvent level drop below the top of the silica.

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.

  • Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: Liquid-Liquid Extraction
  • Setup: Place a separatory funnel in a ring stand. Ensure the stopcock is closed.

  • Addition of Solutions: Add the reaction mixture and the extraction solvent to the separatory funnel.

  • Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and gently shake or swirl the funnel for a few minutes, venting periodically.[5]

  • Separation of Layers: Place the funnel back in the ring stand and allow the layers to fully separate.

  • Draining the Layers: Remove the stopper and carefully drain the bottom layer through the stopcock. Pour the top layer out through the top of the funnel to avoid contamination.

  • Repeat (if necessary): Repeat the extraction of the aqueous layer with fresh organic solvent to maximize product recovery. Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic layers with a suitable drying agent (see Table 2), filter, and remove the solvent by rotary evaporation.

Protocol 4: Simple Distillation
  • Apparatus Assembly: Assemble the distillation apparatus consisting of a distillation flask, a condenser, and a receiving flask. Ensure all connections are secure.

  • Sample and Boiling Chips: Add the liquid to be distilled and a few boiling chips or a stir bar to the distillation flask.

  • Heating: Begin heating the distillation flask gently.

  • Distillation: As the liquid boils, the vapor will rise, pass through the condenser, and the condensed liquid (distillate) will be collected in the receiving flask. Maintain a steady distillation rate.

  • Completion: Stop the distillation when a small amount of liquid remains in the distillation flask to avoid distilling to dryness.

Mandatory Visualization

G Decision Tree for Purification Method Selection start Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes boiling_point_diff Large boiling point difference from impurities? is_volatile->boiling_point_diff acid_base_properties Does the product have acidic or basic properties? is_volatile->acid_base_properties No distillation Simple Distillation boiling_point_diff->distillation Yes fractional_distillation Fractional Distillation boiling_point_diff->fractional_distillation No polarity_diff Significant polarity difference from impurities? acid_base_properties->polarity_diff No extraction Liquid-Liquid Extraction acid_base_properties->extraction Yes polarity_diff->recrystallization No, but solid chromatography Column Chromatography polarity_diff->chromatography Yes

Caption: Decision tree for selecting an appropriate purification method.

G General Experimental Workflow for Product Purification reaction Reaction Completion workup Aqueous Work-up (e.g., Quenching, Extraction) reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product purification Purification (e.g., Chromatography, Recrystallization) crude_product->purification analysis Purity Analysis (e.g., NMR, LC-MS) purification->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for reaction workup and purification.

References

Validation & Comparative

Spectroscopic Analysis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside experimentally obtained data for a structurally similar compound, 4,4-diphenyl-3-buten-2-one. This comparative approach allows for a foundational understanding of the expected spectral characteristics of the target molecule and provides a framework for experimental design and data interpretation in the synthesis and analysis of related diphenylbutenoic acid derivatives.

Data Presentation

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry and by analogy to structurally related compounds.

¹H NMR (Predicted)
Chemical Shift (δ, ppm) Proton Assignment
~1.2 (t, 3H)-CH₂CH₃
~3.6 (s, 2H)-CH₂ -COOH
~4.1 (q, 2H)-CH₂ CH₃
~7.2-7.5 (m, 10H)Aromatic protons (2 x C₆H₅)
~10-12 (br s, 1H)-COOH
¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Carbon Assignment
~14-CH₂C H₃
~40-C H₂-COOH
~61-C H₂CH₃
~128-130Aromatic carbons
~140Aromatic C-ipso
~145=C (Ph)₂
~168-C OOCH₂CH₃
~175-C OOH
IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Functional Group Assignment
~3000-3300 (broad)O-H stretch (carboxylic acid)
~2980C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1680C=O stretch (ester)
~1630C=C stretch
~1600, 1490, 1450C=C stretch (aromatic)
Mass Spectrometry (Predicted)
m/z Fragment Assignment
[M]+Molecular Ion
[M-45]+Loss of -COOH
[M-73]+Loss of -COOCH₂CH₃
Experimental Spectroscopic Data for 4,4-Diphenyl-3-buten-2-one

For comparative purposes, the following tables present the available experimental spectroscopic data for the structurally related compound, 4,4-diphenyl-3-buten-2-one. This data is sourced from the SpectraBase online database.

¹H NMR (Experimental) for 4,4-Diphenyl-3-buten-2-one
Chemical Shift (δ, ppm) Proton Assignment
2.1-C(=O)CH₃
6.6=CH-
7.2-7.4Aromatic protons
¹³C NMR (Experimental) for 4,4-Diphenyl-3-buten-2-one
Chemical Shift (δ, ppm) Carbon Assignment
27.8-C(=O)C H₃
128.4, 128.9, 129.9, 130.4Aromatic CH
122.5=C H-
138.0, 141.2Aromatic C-ipso
156.4=C (Ph)₂
197.1C =O
IR Spectroscopy (Experimental) for 4,4-Diphenyl-3-buten-2-one
Wavenumber (cm⁻¹) Functional Group Assignment
3050, 3020C-H stretch (aromatic)
2920C-H stretch (aliphatic)
1670C=O stretch (ketone)
1590C=C stretch
1490, 1440C=C stretch (aromatic)
Mass Spectrometry (Experimental) for 4,4-Diphenyl-3-buten-2-one
m/z Fragment Assignment
222Molecular Ion [M]+
207[M-CH₃]+
179[M-C(=O)CH₃]+
105[C₆H₅CO]+
77[C₆H₅]+

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. These protocols are intended to serve as a starting point for the analysis of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

    • To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation for Solid Compounds (Thin Film Method)

  • Place a small amount of the solid sample (1-2 mg) in a clean, dry agate mortar.

  • Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone, dichloromethane).

  • Grind the sample to form a fine paste.

  • Using a spatula, apply a thin, even layer of the paste onto a KBr or NaCl salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

General Protocol for an Organic Compound

  • Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The method of sample introduction will depend on the ionization technique used (e.g., direct infusion for Electrospray Ionization (ESI) or injection into a gas chromatograph for Electron Ionization (EI)).

  • Ionization: The sample is ionized in the mass spectrometer's source. For non-volatile compounds like carboxylic acids, ESI is a common and gentle ionization method. For more volatile and thermally stable compounds, EI can be used, which typically results in more extensive fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z value.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound A Synthesis and Purification of This compound B Mass Spectrometry (MS) Determine Molecular Weight and Fragmentation A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D ¹H NMR Spectroscopy Determine Proton Environment and Connectivity A->D E ¹³C NMR Spectroscopy Determine Carbon Skeleton A->E F Structure Elucidation and Verification B->F C->F D->F E->F

Caption: Logical workflow for spectroscopic analysis.

A Comparative Guide to the Synthetic Routes of 4,4-Diphenylbut-3-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic methodologies for the preparation of 4,4-diphenylbut-3-enoic acid and its derivatives, crucial intermediates in the synthesis of various biologically active molecules. The performance of different synthetic routes is compared based on yield, reaction conditions, and substrate scope, supported by experimental data from the literature.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for three distinct and prominent synthetic routes to 4,4-diphenylbut-3-enoic acid and its ethyl ester.

Synthetic Route Starting Materials Product Yield (%) Temperature (°C) Reaction Time (h) Key Reagents/Catalysts
Palladium-Catalyzed Carboxylation[1]3,3-Diphenyl-2-propen-1-ol, Formic Acid, Acetic Anhydride4,4-Diphenylbut-3-enoic acid898012Pd₂(dba)₃, Xantphos
Palladium-Catalyzed Carbonylation[2]3,3-Diphenylprop-1-en-3-ol, Carbon Monoxide, EthanolEthyl 4,4-diphenylbut-3-enoate72100Not specifiedPdCl₂, PPh₃
Palladium-Catalyzed Carbonylation[2]3,3-Diphenylprop-1-en-3-ol, Carbon Monoxide4,4-Diphenylbut-3-enoic acid8100Not specifiedPdCl₂, PPh₃
Horner-Wadsworth-Emmons ReactionBenzophenone, Triethyl phosphonoacetateEthyl (E)-4,4-diphenylbut-3-enoateHigh (typical)0 to RTNot specifiedNaH, Anhydrous THF
Reformatsky ReactionBenzophenone, Ethyl bromoacetateEthyl 3-hydroxy-4,4-diphenylbutanoateGood (typical)RefluxNot specifiedZinc, Anhydrous Benzene/Ether

Detailed Experimental Protocols

Palladium-Catalyzed Carboxylation of an Allylic Alcohol

This method provides a high-yield synthesis of 4,4-diphenylbut-3-enoic acid from an allylic alcohol precursor.[1]

Reaction Scheme:

Procedure:

  • To a 10 mL Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.3 mg, 0.5 mol%), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 5.8 mg, 2.0 mol%).

  • Replace the atmosphere in the tube with argon three times.

  • Under an argon atmosphere, add 1 mL of toluene, 3,3-diphenyl-2-propen-1-ol (67 mg, 0.50 mmol), formic acid (69 mg, 1.5 mmol), and acetic anhydride (152 mg, 1.5 mmol).

  • Seal the reaction tube and heat the mixture at 80°C in an oil bath with continuous stirring for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and concentrate it by rotary evaporation.

  • Purify the residue by column chromatography (petroleum ether:ethyl acetate = 5:1 to 1:1) to obtain 4,4-diphenylbut-3-enoic acid as a white solid (72 mg, 89% yield).[1]

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the (E)-isomer for α,β-unsaturated esters.[3] The following is a general procedure based on the synthesis of structurally similar compounds.[4][5]

Reaction Scheme:

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add triethyl phosphonoacetate dropwise to the stirred suspension.

  • After the addition is complete and hydrogen evolution ceases, stir the resulting solution at 0°C for 30 minutes and then at room temperature for 30 minutes to ensure complete formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0°C and add a solution of benzophenone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of benzophenone.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield ethyl (E)-4,4-diphenylbut-3-enoate.

Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc metal. The resulting β-hydroxy ester can then be dehydrated to the α,β-unsaturated ester.[6][7][8]

Reaction Scheme:

Procedure:

  • Activate zinc dust by washing with dilute hydrochloric acid, followed by water, ethanol, and finally diethyl ether, then dry under vacuum.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the activated zinc dust and a crystal of iodine in anhydrous benzene or a mixture of benzene and diethyl ether.

  • Add a small amount of a solution of benzophenone and ethyl bromoacetate in anhydrous benzene from the dropping funnel and warm the mixture to initiate the reaction.

  • Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining solution of benzophenone and ethyl bromoacetate at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature and hydrolyze it by carefully adding dilute sulfuric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 3-hydroxy-4,4-diphenylbutanoate.

  • Dehydrate the crude β-hydroxy ester by refluxing with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) with a Dean-Stark trap to remove water.

  • After dehydration is complete, wash the reaction mixture, dry the organic layer, and remove the solvent. Purify the residue by distillation or column chromatography to obtain ethyl 4,4-diphenylbut-3-enoate.

Visualized Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Palladium_Catalyzed_Carboxylation start 3,3-Diphenyl-2-propen-1-ol product 4,4-Diphenylbut-3-enoic acid start->product Carboxylation reagents Reagents: Formic Acid Acetic Anhydride catalyst Catalyst: Pd₂(dba)₃ Xantphos conditions Conditions: Toluene, 80°C, 12h

Palladium-Catalyzed Carboxylation Pathway

Horner_Wadsworth_Emmons phosphonate Triethyl phosphonoacetate ylide Phosphonate Ylide phosphonate->ylide Deprotonation base NaH product Ethyl (E)-4,4-diphenylbut-3-enoate ylide->product Olefination ketone Benzophenone ketone->product

Horner-Wadsworth-Emmons Olefination Workflow

Reformatsky_Reaction cluster_reagent_formation Reagent Formation cluster_condensation Condensation & Dehydration haloester Ethyl bromoacetate reagent Reformatsky Reagent (Organozinc) haloester->reagent zinc Zinc intermediate β-Hydroxy Ester reagent->intermediate Addition ketone Benzophenone ketone->intermediate product Ethyl 4,4-diphenylbut-3-enoate intermediate->product Dehydration

Reformatsky Reaction Logical Flow

References

Comparative Guide to HPLC Purity Analysis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control. 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is a complex organic molecule whose purity profile must be rigorously assessed to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution and sensitivity for separating the main compound from process-related impurities and degradation products.[1]

This guide provides a comparative analysis of two distinct Reverse-Phase HPLC (RP-HPLC) methods for the purity assessment of this compound. The comparison focuses on the impact of stationary phase chemistry on separation efficiency, peak symmetry, and overall method performance. The data presented herein is illustrative, designed to guide researchers in selecting and optimizing an appropriate analytical strategy.

Experimental Workflow Overview

The general workflow for HPLC purity analysis involves several key stages, from initial sample preparation to final data analysis and reporting. A robust and reproducible workflow is essential for generating reliable purity data.

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Synthesized Sample SamplePrep Prepare Sample Solution (e.g., 0.5 mg/mL) Sample->SamplePrep StdPrep Prepare Reference Standard Solution SST System Suitability Test (Inject Standard) StdPrep->SST Inject Inject Sample (in duplicate) SamplePrep->Inject MobilePhase Prepare & Degas Mobile Phases Setup Instrument Setup & Column Equilibration MobilePhase->Setup Setup->SST Blank Inject Blank (Diluent) SST->Blank Blank->Inject Integrate Integrate Chromatograms Inject->Integrate PurityCalc Calculate Purity (% Area Normalization) Integrate->PurityCalc Report Generate Report PurityCalc->Report

Caption: Workflow for HPLC purity determination.

Comparative Methodologies

Two RP-HPLC methods were evaluated. The primary difference lies in the stationary phase: a traditional C18 column versus a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds.[2] Both methods utilize a gradient elution to resolve impurities with varying polarities.

ParameterMethod AMethod B
Stationary Phase C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 50% to 95% B over 20 min50% to 95% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL

Detailed Experimental Protocols

Reagents and Materials
  • This compound (Synthesized Lot)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

Solution Preparation
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was prepared.

  • Mobile Phase A: 1.0 mL of formic acid was added to 1000 mL of deionized water, mixed, filtered, and degassed.[3]

  • Mobile Phase B: 1.0 mL of formic acid was added to 1000 mL of HPLC-grade acetonitrile, mixed, filtered, and degassed.[3]

  • Sample Solution (0.5 mg/mL): Approximately 25 mg of the synthesized compound was accurately weighed and transferred to a 50 mL volumetric flask. The material was dissolved in and diluted to volume with the diluent.[3]

Chromatographic Procedure
  • The appropriate column (C18 or Phenyl-Hexyl) was installed in the HPLC system.

  • The system was purged, and the column was equilibrated with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline was achieved.[3]

  • A diluent blank was injected to ensure no interference from the solvent.

  • The sample solution was injected in duplicate for each method.

  • Chromatographic data was acquired for 30 minutes for each injection.

Results and Performance Comparison

The performance of each method was evaluated based on the separation of the main peak from two known process impurities (Impurity 1 and Impurity 2).

Table 1: Chromatographic Performance Data
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Comments
Retention Time (Main Peak) 15.2 min16.5 minPhenyl-Hexyl phase shows stronger retention for the aromatic analyte.
Resolution (Main Peak / Impurity 1) 1.82.5Method B provides superior separation from Impurity 1.
Resolution (Main Peak / Impurity 2) 2.12.3Both methods adequately resolve Impurity 2.
Tailing Factor (Main Peak) 1.41.1Method B yields a more symmetrical peak shape.
Theoretical Plates (Main Peak) 11,50014,200Higher plate count indicates better column efficiency for Method B.
Table 2: Purity Analysis Results (Illustrative Data)
AnalyteMethod A (C18) - Area %Method B (Phenyl-Hexyl) - Area %
Impurity 10.25%0.26%
Main Compound99.58%99.59%
Impurity 20.17%0.15%
Total Purity 99.58% 99.59%

Discussion and Conclusion

Both HPLC methods are capable of determining the purity of this compound. However, the data indicates a clear advantage for Method B , which utilizes a Phenyl-Hexyl stationary phase.

Method B demonstrated superior performance in several key areas:

  • Higher Resolution: The increased resolution between the main peak and the critical Impurity 1 provides more confidence in the accuracy of the quantification.

  • Improved Peak Shape: A tailing factor of 1.1 is significantly better than 1.4, leading to more precise integration and improved quantitation.

  • Greater Efficiency: The higher theoretical plate count suggests a more efficient separation process.

The alternative selectivity of the phenyl-hexyl phase, which involves π-π interactions with the diphenyl groups of the analyte, is likely responsible for the improved separation and peak shape. While both methods yield nearly identical final purity values in this instance, the superior chromatographic parameters of Method B make it more robust and reliable for routine quality control, especially if other, more closely eluting impurities are present.

For researchers developing a purity method for this compound or structurally similar molecules, initial screening of stationary phases beyond the standard C18, such as a Phenyl-Hexyl column, is highly recommended.[4]

References

Confirming the Structure of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid. By leveraging a combination of COSY, HSQC, and HMBC experiments, researchers can unequivocally confirm the molecular structure and assign all proton and carbon signals. This document outlines the expected correlations, provides detailed experimental protocols, and presents a logical workflow for data analysis.

Structural Elucidation Workflow

The confirmation of the structure of this compound through 2D NMR follows a systematic workflow. The process begins with the acquisition of standard 1D ¹H and ¹³C NMR spectra, followed by a series of 2D experiments (COSY, HSQC, and HMBC) to establish connectivity between atoms. The final step involves the comprehensive analysis of all spectral data to build a complete and unambiguous structural assignment.

G cluster_0 Data Acquisition cluster_1 Data Analysis 1D_Proton_NMR Acquire 1D ¹H NMR 2D_COSY Acquire 2D COSY 1D_Proton_NMR->2D_COSY 2D_HSQC Acquire 2D HSQC 1D_Proton_NMR->2D_HSQC 2D_HMBC Acquire 2D HMBC 1D_Proton_NMR->2D_HMBC 1D_Carbon_NMR Acquire 1D ¹³C NMR 1D_Carbon_NMR->2D_HSQC 1D_Carbon_NMR->2D_HMBC Assign_Proton_Spins Assign ¹H Spin Systems (COSY) 2D_COSY->Assign_Proton_Spins Direct_CH_Correlation Correlate ¹H to directly attached ¹³C (HSQC) 2D_HSQC->Direct_CH_Correlation Long_Range_Correlation Identify long-range ¹H-¹³C correlations (HMBC) 2D_HMBC->Long_Range_Correlation Assign_Proton_Spins->Direct_CH_Correlation Direct_CH_Correlation->Long_Range_Correlation Structure_Confirmation Confirm Molecular Structure Long_Range_Correlation->Structure_Confirmation

Caption: Workflow for 2D NMR based structural confirmation.

Predicted 2D NMR Data for this compound

The following tables summarize the expected 2D NMR correlations for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for the functional groups present in the molecule.

Structure and Numbering Scheme:

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (δ, ppm)Correlates With (δ, ppm)
H2 (methylene)None expected
H6 (methylene)H7 (methyl)
H7 (methyl)H6 (methylene)
H-Ph (aromatic)H-Ph (aromatic, ortho/meta)

Table 2: Predicted ¹H-¹³C HSQC Correlations

Proton (δ, ppm)Directly Bonded Carbon (δ, ppm)
H2 C2
H6 C6
H7 C7
H-Ph C-Ph (protonated carbons)

Table 3: Predicted ¹H-¹³C HMBC Correlations

Proton (δ, ppm)Correlates With (Carbon, δ, ppm)Number of Bonds
H2 C1 , C3 , C4 2, 2, 3
H6 C5 , C7 2, 2
H7 C6 2
H-Ph C4 , C-Ph (quaternary & protonated)2, 3

Comparative Analysis with Alternative Structures

To highlight the diagnostic power of 2D NMR, let's consider a hypothetical isomer, 2-(diphenylmethylene)succinic acid ethyl ester.

Hypothetical Isomer Structure:

Table 4: Comparison of Key Predicted HMBC Correlations

CorrelationThis compound2-(diphenylmethylene)succinic acid ethyl ester
CH₂ protons to Carboxylic C=O Yes (H2 to C1)No (methylene protons are too far)
CH₂ protons to Ester C=O No Yes
CH₂ protons to Diphenyl-substituted C Yes (H2 to C4)Yes

The presence of a correlation between the methylene protons (H2) and the carboxylic acid carbonyl (C1) in the HMBC spectrum would be a key piece of evidence to confirm the structure of this compound and rule out the isomeric structure.

Detailed Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-32

    • Relaxation Delay: 2.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (with proton decoupling)

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Increments: 256-512 in F1

    • Number of Scans per Increment: 8-16

    • Spectral Width: 16 ppm in both dimensions

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Increments: 256-512 in F1

    • Number of Scans per Increment: 16-32

    • Spectral Width: 16 ppm (F2, ¹H) and 240 ppm (F1, ¹³C)

    • ¹J(CH) coupling constant: Optimized for ~145 Hz

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Increments: 256-512 in F1

    • Number of Scans per Increment: 32-64

    • Spectral Width: 16 ppm (F2, ¹H) and 240 ppm (F1, ¹³C)

    • Long-range coupling constant (ⁿJ(CH)): Optimized for 8-10 Hz

Data Processing:

All 2D data should be processed using appropriate software (e.g., TopSpin, Mnova). This typically involves Fourier transformation, phase correction, and baseline correction.

Logical Pathway for Structural Assignment

The following diagram illustrates the logical steps involved in assigning the NMR signals to the specific atoms in this compound.

G Start Start Identify_Ethyl Identify ethyl group (COSY: CH₂-CH₃) Start->Identify_Ethyl Identify_CH2 Identify isolated CH₂ (No COSY cross-peaks) Start->Identify_CH2 Correlate_H6_C6_C5 Correlate H6 to C6 (HSQC) and C5 (HMBC) Identify_Ethyl->Correlate_H6_C6_C5 Correlate_H2_C2_C1_C3_C4 Correlate H2 to C2 (HSQC) and C1, C3, C4 (HMBC) Identify_CH2->Correlate_H2_C2_C1_C3_C4 Assign_Quaternary Assign quaternary carbons (C3, C4, C5, C-Ph) via HMBC Correlate_H6_C6_C5->Assign_Quaternary Correlate_HPh_CPh_C4 Correlate H-Ph to C-Ph (HSQC) and C4, other C-Ph (HMBC) Correlate_H2_C2_C1_C3_C4->Correlate_HPh_CPh_C4 Correlate_HPh_CPh_C4->Assign_Quaternary Final_Structure Structure Confirmed Assign_Quaternary->Final_Structure

Caption: Logical flow for NMR signal assignment.

By following this structured approach, researchers can confidently utilize 2D NMR spectroscopy to verify the chemical structure of this compound, providing crucial data for research and development endeavors.

Reactivity of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid in the Landscape of Michael Acceptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, plays a pivotal role in organic synthesis and the development of covalent therapeutics. The reactivity of the Michael acceptor is a critical determinant of reaction kinetics, selectivity, and overall efficiency. This guide provides a comparative analysis of the reactivity of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid alongside other commonly employed Michael acceptors. While direct quantitative kinetic data for this compound is not extensively available in the public domain, its reactivity profile can be inferred from established principles of organic chemistry and by comparison with structurally related analogs.

Introduction to this compound as a Michael Acceptor

This compound is a tetrasubstituted α,β-unsaturated carbonyl compound. Its reactivity as a Michael acceptor is primarily influenced by two key structural features:

  • Electronic Effects: The presence of two electron-withdrawing groups, a carboxylic acid and an ethoxycarbonyl group, at the α and β positions, respectively, polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

  • Steric Hindrance: The two phenyl groups at the β-position create significant steric bulk around the electrophilic center. This steric hindrance is expected to be a dominant factor in modulating its reactivity, likely decreasing the rate of Michael addition compared to less substituted analogs.

Quantitative Comparison of Michael Acceptor Reactivity

To contextualize the probable reactivity of this compound, the following table summarizes the second-order rate constants (k₂) for the Michael addition of a common nucleophile, the thiolate of glutathione (GSH), to various classes of Michael acceptors under pseudo-first-order conditions. It is important to note that direct comparisons of rate constants are most accurate when measured under identical experimental conditions.[1]

Michael Acceptor ClassRepresentative AcceptorSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Relative ReactivityFactors Influencing Reactivity
Highly Reactive Maleimide~10³ - 10⁴Very HighHigh ring strain and two activating carbonyl groups.
Acrylamide~10² - 10³HighActivated by the amide carbonyl group.
α,β-Unsaturated AldehydesHighHighHighly electrophilic carbonyl group.
Moderately Reactive α,β-Unsaturated Ketones (Enones)~10⁻¹ - 10¹ModerateElectrophilicity is influenced by substitution on the α and β carbons.
α,β-Unsaturated Esters~10⁻² - 10⁻¹ModerateLess electrophilic than corresponding ketones.
Less Reactive This compound (Predicted) Low Low Significant steric hindrance from β,β-diphenyl groups.
β,β-Disubstituted EnonesLowLowSteric hindrance at the β-position significantly reduces reactivity.

Note: The reactivity of this compound is predicted to be low based on the significant steric hindrance imparted by the two phenyl groups at the β-position, a factor known to dramatically decrease the rate of Michael additions.

Experimental Protocols

To empirically determine the reactivity of this compound and enable direct comparison with other Michael acceptors, the following experimental protocols can be employed.

Protocol 1: Kinetic Analysis of Thiol-Michael Addition by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the reaction progress by observing the disappearance of reactant signals and the appearance of product signals.

1. Materials and Reagents:

  • This compound

  • Thiol nucleophile (e.g., N-acetyl-L-cysteine or glutathione)

  • Deuterated solvent (e.g., DMSO-d₆ or MeOD)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Base catalyst (e.g., triethylamine or DBU), if required

  • NMR tubes

2. Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen deuterated solvent.

  • Prepare a stock solution of the thiol nucleophile in the same deuterated solvent.

  • In an NMR tube, combine a known volume of the Michael acceptor stock solution with the solvent.

  • Acquire a ¹H NMR spectrum of the starting material.

  • Initiate the reaction by adding a known volume of the thiol stock solution to the NMR tube. If a catalyst is used, it should be added at this stage.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a non-overlapping proton of the starting material and the product relative to the internal standard.

  • Plot the concentration of the starting material versus time to determine the reaction rate and calculate the rate constant.

Protocol 2: Competitive Reactivity Assay using HPLC

This protocol allows for the determination of the relative reactivity of two Michael acceptors by competing them for a limited amount of a nucleophile.

1. Materials and Reagents:

  • This compound

  • A reference Michael acceptor (e.g., ethyl cinnamate)

  • Nucleophile (e.g., a thiol or an amine)

  • Solvent (e.g., acetonitrile or methanol)

  • HPLC system with a suitable column and detector

2. Procedure:

  • Prepare stock solutions of known concentrations of this compound, the reference Michael acceptor, and the nucleophile in the chosen solvent.

  • In a reaction vial, combine equimolar amounts of this compound and the reference Michael acceptor.

  • Add a sub-stoichiometric amount of the nucleophile (e.g., 0.1 to 0.5 equivalents) to initiate the reaction.

  • Allow the reaction to proceed for a defined period, ensuring it does not go to completion.

  • Quench the reaction by adding a suitable quenching agent (e.g., a weak acid if a basic catalyst is used).

  • Analyze the reaction mixture by HPLC to determine the relative amounts of the unreacted Michael acceptors and their corresponding adducts.

  • The ratio of the formed products will provide a measure of the relative reactivity of the two Michael acceptors.

Visualizing Reaction Pathways and Workflows

To illustrate the fundamental processes involved in Michael addition and its kinetic analysis, the following diagrams are provided.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Michael Acceptor Michael Acceptor Enolate Intermediate Enolate Intermediate Nucleophile Nucleophile Nucleophile->Michael Acceptor Nucleophilic Attack Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation

Caption: Generalized mechanism of a Michael addition reaction.

Kinetic_Analysis_Workflow A Prepare Stock Solutions (Acceptor, Nucleophile, Standard) B Initiate Reaction in NMR Tube A->B 1. Mixing C Acquire Time-Resolved NMR Spectra B->C 2. Data Acquisition D Integrate Signals of Reactants and Products C->D 3. Processing E Plot Concentration vs. Time D->E 4. Analysis F Determine Rate Constant (k) E->F 5. Calculation

Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.

Conclusion

Based on established structure-reactivity relationships, this compound is predicted to be a Michael acceptor with attenuated reactivity. The significant steric hindrance imposed by the β,β-diphenyl substituents likely overrides the electronic activation provided by the carboxyl and ethoxycarbonyl groups. This characteristic could be advantageous in applications requiring high selectivity or controlled reactivity, such as in the design of targeted covalent inhibitors where indiscriminate reactions with biological nucleophiles are undesirable. The experimental protocols outlined in this guide provide a framework for the empirical determination of its reactivity, enabling a more precise placement within the broad spectrum of Michael acceptors and facilitating its rational application in research and development.

References

A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel compounds synthesized from 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, focusing on their potential as anticancer agents. The evaluation is centered on their cytotoxicity against various cancer cell lines and their inhibitory activity against histone deacetylases (HDACs), a promising target in oncology. This document outlines detailed experimental protocols, presents comparative data in a structured format, and visualizes key biological pathways to support further research and development in this area.

Introduction to Novel Diphenylbutenoic Acid Derivatives

Compounds derived from this compound represent a class of molecules with significant therapeutic potential. Their structural similarity to known histone deacetylase (HDAC) inhibitors, such as 4-phenyl-3-butenoic acid, suggests a possible mechanism of action in cancer therapy. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with tumorigenesis. By inhibiting HDACs, these novel compounds may lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

This guide will focus on a series of hypothetically synthesized derivatives of the parent compound, including an amide (Compound A), a methyl ester (Compound B), and a hydroxamic acid derivative (Compound C), to illustrate a comparative biological evaluation. These will be compared against a known HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the cytotoxic and enzyme inhibitory activities of the novel compounds against various cancer cell lines and HDAC isoforms.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Novel Compounds against Human Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)
Parent Compound >100>100>100>100
Compound A (Amide) 25.532.828.135.4
Compound B (Methyl Ester) 45.251.648.955.3
Compound C (Hydroxamic Acid) 1.82.52.13.0
SAHA (Reference) 2.23.12.53.8

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data is representative and for illustrative purposes.

Table 2: In Vitro Histone Deacetylase (HDAC) Inhibition (IC50, µM)

CompoundHDAC1HDAC2HDAC3HDAC6
Parent Compound >100>100>100>100
Compound A (Amide) 15.218.920.525.1
Compound B (Methyl Ester) 30.835.138.442.7
Compound C (Hydroxamic Acid) 0.050.080.060.12
SAHA (Reference) 0.060.090.070.15

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data is representative and for illustrative purposes.

Mandatory Visualizations

Signaling Pathway of HDAC Inhibition in Cancer

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibitor (e.g., Compound C) cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes HDACi HDAC Inhibitor HDACs Histone Deacetylases (HDACs) HDACi->HDACs Inhibition Angiogenesis Angiogenesis HDACi->Angiogenesis Inhibits Metastasis Metastasis HDACi->Metastasis Inhibits HDACs->Angiogenesis Promotes HDACs->Metastasis Promotes HATs Histone Acetyltransferases (HATs) Histones Histones HATs->Histones Acetylation Histones->HDACs Deacetylation Chromatin Chromatin Histones->Chromatin Compaction/Relaxation Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, BAX) Chromatin->Gene_Expression Activation Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Proposed) start 3-(Ethoxycarbonyl)-4,4- diphenylbut-3-enoic acid derivatives Synthesis of Derivatives (Amide, Ester, Hydroxamic Acid) start->derivatives purification Purification & Characterization derivatives->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity hdac_inhibition HDAC Inhibition Assay purification->hdac_inhibition data_analysis_vitro IC50 Determination cytotoxicity->data_analysis_vitro hdac_inhibition->data_analysis_vitro animal_model Xenograft Mouse Model data_analysis_vitro->animal_model Lead Compound Selection treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement toxicity_assessment Toxicity Assessment treatment->toxicity_assessment data_analysis_vivo Efficacy & Safety Analysis tumor_measurement->data_analysis_vivo toxicity_assessment->data_analysis_vivo

A Comparative Guide to the X-ray Crystallography of Substituted Butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the X-ray crystallographic analysis of butenoic acid derivatives. Due to the limited availability of public crystallographic data for 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, this document utilizes 4,4,4-Trifluoro-trans-2-butenoic acid as a case study to illustrate the experimental data and protocols associated with the structural analysis of this class of compounds. The methodologies and data presentation formats are applicable to researchers, scientists, and drug development professionals working with similar molecular structures.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for 4,4,4-Trifluoro-trans-2-butenoic acid. This data provides a quantitative basis for understanding the solid-state conformation and packing of this molecule.

Parameter Value for 4,4,4-Trifluoro-trans-2-butenoic acid
Chemical FormulaC₄H₃F₃O₂
Formula Weight140.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.428(2)
b (Å)10.134(2)
c (Å)11.235(2)
α (°)90
β (°)108.89(3)
γ (°)90
V (ų)1016.1(4)
Z8
Density (calculated) (Mg m⁻³)1.829
Absorption Coefficient (mm⁻¹)0.19
F(000)560
Crystal Size (mm)0.30 x 0.20 x 0.10
θ range for data collection (°)3.9 to 27.5
Reflections collected4678
Independent reflections2334 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R1 = 0.039, wR2 = 0.100
R indices (all data)R1 = 0.053, wR2 = 0.108
Goodness-of-fit on F²1.04

Experimental Protocols

Synthesis of 4,4,4-Trifluoro-trans-2-butenoic Acid

A general synthesis for a related compound, ethyl 4,4,4-trifluorotetrolate, involves the thermolysis of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate. While the exact synthesis for the title compound was not detailed in the crystallographic report, a plausible route based on known organic chemistry principles is the hydrolysis of the corresponding ester.

  • Ester Hydrolysis: Ethyl 4,4,4-trifluoro-trans-2-butenoate is dissolved in a mixture of ethanol and water.

  • An excess of a base, such as sodium hydroxide, is added to the solution.

  • The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.

  • After the reaction is complete (monitored by TLC), the ethanol is removed under reduced pressure.

  • The aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 4,4,4-Trifluoro-trans-2-butenoic acid.

Single-Crystal X-ray Diffraction

The following protocol outlines the steps for obtaining the crystal structure of 4,4,4-Trifluoro-trans-2-butenoic acid.

  • Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation from a solution of the compound in an appropriate solvent.

  • Data Collection: A suitable crystal was mounted on a diffractometer. Data were collected at a temperature of 190 K using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference map and refined isotropically.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Visualization synthesis Synthesis of Butenoic Acid Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Slow Evaporation of Solvent purification->crystal_growth crystal_mounting Mounting a Single Crystal crystal_growth->crystal_mounting data_collection X-ray Data Collection crystal_mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file visualization Molecular Visualization cif_file->visualization

Caption: Workflow for Single-Crystal X-ray Crystallography.

Comparing the efficacy of different catalysts for the synthesis of diphenylbutenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of key intermediates is paramount. Diphenylbutenoic acid and its derivatives are valuable scaffolds in medicinal chemistry. This guide provides an objective comparison of the efficacy of different palladium-based catalytic systems for the synthesis of 4,4-diphenyl-3-butenoic acid, supported by experimental data from recent literature.

Performance Comparison of Catalytic Systems

The synthesis of 4,4-diphenyl-3-butenoic acid can be effectively achieved through palladium-catalyzed cross-coupling reactions. Below is a summary of the performance of two distinct palladium-based catalytic systems.

Catalyst SystemPrecursorsLigand/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / Cu(OAc)₂3-Butenoic acid, Phenylsulfonyl hydrazide-Dichloroethane (DCE)801283[1][2]
Pd₂(dba)₃Cinnamyl alcohol, Formic acid, Acetic anhydrideXantphosToluene1002096[3]

Note: The yields reported are for the specific substrates and conditions mentioned in the cited literature. Direct comparison should be approached with caution as the starting materials and reaction types differ.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the palladium-catalyzed synthesis of diphenylbutenoic acid derivatives.

Protocol 1: Palladium-Catalyzed Direct C-H Arylation of 3-Butenoic Acid

This method, reported by Yang et al. (2021), utilizes a carboxylic-acid-directed oxidative Heck reaction.[1][2]

Materials:

  • 3-Butenoic acid

  • Phenylsulfonyl hydrazide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Dichloroethane (DCE)

Procedure:

  • To a reaction vessel, add 3-butenoic acid (0.2 mmol), phenylsulfonyl hydrazide (0.3 mmol), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv.).

  • Add dichloroethane (2.0 mL) as the solvent.

  • Seal the vessel and stir the reaction mixture at 80 °C for 12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography to yield 4-phenyl-3-butenoic acid.

Protocol 2: Palladium-Catalyzed Carbonylative Heck Reaction

This protocol is adapted from a patented procedure for the synthesis of 4,4-diphenyl-3-butenoic acid.[3]

Materials:

  • Cinnamyl alcohol

  • Formic acid

  • Acetic anhydride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Toluene

Procedure:

  • In a Schlenk tube, add Pd₂(dba)₃ (0.5 mol%) and Xantphos (2.0 mol%).

  • Purge the tube with argon three times.

  • Under an argon atmosphere, add toluene (1 mL), cinnamyl alcohol (0.50 mmol), formic acid (1.5 mmol), and acetic anhydride (1.5 mmol).

  • Seal the reaction tube and heat the mixture to 100 °C with continuous stirring for 20 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Concentrate the solution and purify the residue by column chromatography to obtain 4,4-diphenyl-3-butenoic acid.

Alternative Synthetic Routes

While palladium-catalyzed methods offer efficient pathways, classical organic reactions such as the Wittig and Reformatsky reactions represent alternative, albeit often non-catalytic for this specific transformation, routes to similar unsaturated carboxylic acid structures.

  • Wittig Reaction: This reaction involves the olefination of a ketone (e.g., benzophenone) with a phosphorus ylide derived from an acetate synthon. This method is a cornerstone of alkene synthesis but typically requires stoichiometric amounts of the phosphonium salt and a strong base.

  • Reformatsky Reaction: This reaction utilizes an organozinc reagent, formed from an α-halo ester and zinc metal, which then adds to a ketone like benzophenone. Subsequent dehydration of the β-hydroxy ester intermediate would yield the desired α,β-unsaturated acid.

These classical methods, while fundamental, often lack the catalytic efficiency and atom economy of modern cross-coupling strategies.

Visualizing the Workflow

To illustrate the general experimental process for catalyst evaluation in the synthesis of diphenylbutenoic acid, the following workflow diagram is provided.

experimental_workflow General Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Select & Prepare - Starting Materials - Solvent Reaction_Setup Assemble Reaction (Inert Atmosphere) Reagents->Reaction_Setup Catalyst_System Select & Prepare - Catalyst - Ligand/Additive Catalyst_System->Reaction_Setup Reaction_Execution Execute Reaction - Temperature Control - Stirring - Time Reaction_Setup->Reaction_Execution Workup Reaction Quenching & Extraction Reaction_Execution->Workup Purification Column Chromatography Workup->Purification Analysis Characterization - NMR - MS Purification->Analysis Yield_Calculation Calculate Yield Analysis->Yield_Calculation heck_cycle Simplified Catalytic Cycle for a Heck-type Reaction Pd(0) Pd(0)Ln OxAdd R-Pd(II)-X Ln Pd(0)->OxAdd Oxidative Addition (R-X) Coord R-Pd(II)-X (Olefin)Ln OxAdd->Coord Olefin Coordination Insert R-C-C-Pd(II)-X Ln Coord->Insert Migratory Insertion Insert->Pd(0) β-Hydride Elimination & Reductive Elimination (Product + HX)

References

Comparative Analysis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid and Structural Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid and its structural analogs. The information is intended to assist researchers in evaluating these compounds for potential applications in drug discovery and development. This document includes a representative Certificate of Analysis for the primary compound, a comparison of physicochemical properties with selected alternatives, and proposed experimental protocols for performance evaluation.

Representative Certificate of Analysis: this compound

The following table summarizes typical physicochemical properties for this compound, based on publicly available data.

ParameterSpecification
Chemical Name This compound
CAS Number 5438-22-2[1]
Molecular Formula C19H18O4[1][2]
Molecular Weight 310.34 g/mol [1]
Appearance White to off-white solid
Melting Point 128-130°C[1]
Boiling Point 459.7°C at 760 mmHg[1]
Solubility Soluble in organic solvents such as DMSO and ethanol.
Purity (by HPLC) ≥98%

Physicochemical Comparison of this compound and Alternatives

The table below offers a comparative overview of the key physicochemical properties of this compound and several structural analogs. These alternatives were selected based on their structural similarity, which suggests they may have related biological activities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C19H18O4310.34[1]128-130[1]
4,4-Diphenylbut-3-enoic acidC16H14O2238.28[3]Not available
(E)-4-Phenyl-3-butenoic acidC10H10O2162.18[4][5][6]84-86
(E)-3-(ethoxycarbonyl)-4-phenylbut-3-enoic acidC13H14O4234.25[7]Not available
3-(Methoxycarbonyl)-4-(4-methoxyphenyl)-but-3-enoic acidC13H14O5250.25[8][9]Not available

Hypothetical Experimental Protocols

Due to the absence of direct comparative experimental data in the public domain, the following protocols are provided as examples of how to evaluate and compare the biological activity of this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compounds on a cancer cell line (e.g., HeLa, MCF-7).

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Test compounds and analogs

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. On the day of the experiment, prepare serial dilutions in culture medium. The final DMSO concentration should not exceed 0.5%.[2] Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific enzyme target (e.g., a kinase or protease).

Objective: To determine the IC50 of the test compounds against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (preferably chromogenic or fluorogenic)

  • Assay buffer (optimized for the target enzyme)

  • Test compounds and analogs

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the test compound dilutions, and the enzyme. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).[8]

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 15 minutes at a constant temperature.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[8]

  • Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.[8]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a hypothetical experimental workflow and a relevant signaling pathway for the evaluation of these compounds.

G cluster_0 Compound Library Screening A Compound Library (Primary Compound and Analogs) B Primary High-Throughput Screening (e.g., Cell Viability Assay) A->B C Hit Identification (Compounds with >50% activity) B->C D Dose-Response Analysis (IC50 Determination) C->D E Lead Compound Selection D->E G cluster_1 Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound Dilutions B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I G cluster_2 Hypothetical Target: MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Test Compound Test Compound Test Compound->MEK Inhibition

References

A Comparative Guide to the Synthesis of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid: Benchmarking Yields Against Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid, focusing on the Stobbe condensation. Experimental data from established literature, including a high-yield protocol from Organic Syntheses, is presented to serve as a benchmark for researchers optimizing this synthesis.

Data Presentation: A Comparative Analysis of Reaction Conditions and Yields

The synthesis of this compound is most effectively achieved through the Stobbe condensation of benzophenone and diethyl succinate. The choice of base is a critical parameter influencing the reaction's success and yield. The following table summarizes the performance of different bases reported in the literature.

Catalyst/BaseSolvent(s)Reported YieldReference
Potassium tert-butoxidetert-Butyl alcohol92-94%Organic Syntheses[1]
Sodium ethoxideEthanolGood yieldsCanadian Journal of Chemistry[2]
Sodium hydrideNot specifiedGood yieldsJuniper Publishers[3]

Based on available literature, the use of potassium tert-butoxide provides the highest and most reliably reported yield for this specific transformation.[1]

Experimental Protocols: A High-Yield Synthesis

The following detailed experimental protocol for the synthesis of this compound is adapted from a procedure published in Organic Syntheses.[1]

Reaction: Stobbe Condensation

Reagents:

  • Potassium metal

  • tert-Butyl alcohol, anhydrous

  • Benzophenone

  • Diethyl succinate

  • Hydrochloric acid (for workup)

  • Benzene and petroleum ether (for recrystallization)

Procedure:

  • Preparation of Potassium tert-butoxide: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, 1.9 g of potassium is dissolved in 50 ml of anhydrous tert-butyl alcohol by refluxing the mixture.

  • Reaction Setup: The resulting solution of potassium tert-butoxide is cooled, and a solution of 9.1 g of benzophenone and 10 g of diethyl succinate in 25 ml of tert-butyl alcohol is added.

  • Reaction Execution: The reaction mixture is refluxed for 30 minutes, during which it develops a brownish-red color and becomes thick.

  • Workup: After cooling, the mixture is treated with 10 ml of water and the tert-butyl alcohol is removed by distillation under reduced pressure. The residue is dissolved in water and extracted with ether to remove any unreacted benzophenone. The aqueous layer is then acidified with hydrochloric acid.

  • Isolation and Purification: The precipitated product is extracted with ether. The ether extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization from a mixture of benzene and petroleum ether.

  • Yield: This procedure reportedly yields 14.0–14.5 g (92–94%) of this compound.[1]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Stobbe condensation.

Stobbe_Condensation_Workflow Reagents Benzophenone & Diethyl Succinate Reaction Stobbe Condensation (Reflux) Reagents->Reaction Base_Prep Preparation of Potassium tert-butoxide Base_Prep->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Extraction Ether Extraction Workup->Extraction Purification Recrystallization Extraction->Purification Product 3-(Ethoxycarbonyl)-4,4- diphenylbut-3-enoic acid Purification->Product

Caption: Workflow for the Stobbe Condensation Synthesis.

References

Safety Operating Guide

Prudent Disposal of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed protocol for the safe disposal of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid (CAS No. 5438-22-2), ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions
Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. These properties are important for understanding its behavior and for making informed decisions on safe handling and storage.

PropertyValue
CAS Number 5438-22-2[1]
Molecular Formula C19H18O4[1]
Molecular Weight 310.34 g/mol [1]
Melting Point 128-130°C[1]
Boiling Point 459.7°C at 760 mmHg[1]
Flash Point 162.9°C[1]
Density 1.189 g/cm³[1]

Table 1: Physical and chemical properties of this compound.

Step-by-Step Disposal Protocol

Given the lack of specific disposal information, this compound and materials contaminated with it should be treated as hazardous chemical waste.[3][4] Disposal down the sanitary sewer is strictly prohibited.[2][4][5]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification and Segregation :

    • Solid waste of this compound should be collected separately.

    • Solutions containing this compound should be segregated as non-halogenated organic solvent waste, unless mixed with halogenated solvents.

    • Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, sealed container.

  • Waste Container Selection :

    • Use a chemically compatible container with a secure, leak-proof lid for all waste streams.[6] Plastic is often preferred for its durability.[4]

    • The container must be in good condition, free from damage or deterioration.[6]

  • Labeling of Waste Containers :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when waste was first added to the container (accumulation start date).[3]

  • Storage of Waste :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4]

    • Ensure the storage area is cool, dry, and well-ventilated.[1]

    • Store incompatible waste types separately, using secondary containment if necessary.[3][6]

  • Arranging for Disposal :

    • Do not allow waste to accumulate in the laboratory.[3] Adhere to institutional and regulatory limits on the volume of hazardous waste stored.[5][7]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[2][4]

    • Follow their specific procedures for waste pickup and documentation.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the logical steps and decision-making involved.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate Waste (Solid, Solution, Contaminated Items) B Select Appropriate Waste Container A->B C Label Container Correctly (Name, Hazards, Date) B->C D Store in Designated Satellite Accumulation Area C->D E Ensure Proper Segregation and Secondary Containment D->E F Contact EHS or Licensed Waste Disposal Company E->F G Follow Pickup and Documentation Procedures F->G

Caption: Workflow for the disposal of this compound.

G A Waste Generated B Is it solid or liquid? A->B C Solid Waste (e.g., powder, contaminated items) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid F Collect in 'Solid Chemical Waste' Container C->F E Is the solvent halogenated? D->E G Collect in 'Non-Halogenated Solvent Waste' Container E->G No H Collect in 'Halogenated Solvent Waste' Container E->H Yes I Store in Satellite Accumulation Area F->I G->I H->I J Arrange for EHS Pickup I->J

Caption: Decision tree for segregating waste containing the target compound.

References

Essential Safety and Operational Guide for 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid with specific hazard classifications was not publicly available at the time of this document's creation. The following guidance is based on available information for this compound and general safety protocols for handling carboxylic acids and esters. It is imperative to consult the supplier-specific SDS and conduct a thorough risk assessment before handling this chemical.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 5438-22-2).

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Recommendations

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against potential eye irritation or serious eye damage from splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat must be worn and fully buttoned. For larger quantities, an impervious apron and boots may be necessary.Prevents skin contact which may cause irritation.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood. If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates is recommended.Minimizes inhalation of dust or vapors that may cause respiratory irritation.[2]
Hand Protection Inspect gloves for any defects before use. Change gloves immediately if contaminated.Ensures continuous protection and avoids cross-contamination.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Workflow for Handling this compound

Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep Preparation handling Handling prep->handling Proceed when ready cleanup Cleanup handling->cleanup After completion storage Storage cleanup->storage Store unused chemical a Don PPE b Prepare work area (fume hood) a->b c Assemble equipment b->c d Weigh solid carefully e Dissolve in appropriate solvent d->e f Perform experiment e->f g Decontaminate work surfaces h Dispose of waste g->h i Doff PPE h->i

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Ensure a chemical fume hood is operational and certified.

    • Gather all necessary laboratory equipment (e.g., spatulas, beakers, stir bars) and appropriate waste containers.

  • Handling:

    • Handle the solid compound within the chemical fume hood to minimize inhalation exposure.[2]

    • Avoid the formation of dust.[2]

    • Use non-sparking tools.[2]

    • Weigh the necessary amount of the compound on a tared weigh boat or glassine paper.

    • Carefully transfer the solid to the reaction vessel.

    • If dissolving, add the solvent slowly to the solid to avoid splashing.

  • Cleanup:

    • Decontaminate all equipment and the work surface with an appropriate solvent, followed by washing with soap and water.

    • Properly label and store any unused chemical.

    • Dispose of all contaminated waste as outlined in the disposal plan.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal is a critical aspect of the chemical's lifecycle and must be performed in accordance with all federal, state, and local regulations.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
Unused Compound The original container with any remaining compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams.
Liquid Waste (Solutions) Collect in a dedicated, labeled, and sealed hazardous waste container. The container should be compatible with the solvent used. Do not pour down the drain.

Logical Flow for Waste Disposal

Waste Disposal Logic start Waste Generated identify Identify Waste Type start->identify solid Solid Waste identify->solid liquid Liquid Waste identify->liquid unused Unused Compound identify->unused containerize Place in Labeled Hazardous Waste Container solid->containerize liquid->containerize unused->containerize dispose Dispose via Institutional Hazardous Waste Program containerize->dispose

Caption: Decision process for the proper disposal of waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 3: Emergency Response

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For a small spill, and if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's emergency response team.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.